1-(Dimethoxymethyl)-2-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(dimethoxymethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYPLHYCMMUGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535339 | |
| Record name | 1-(Dimethoxymethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58378-32-8 | |
| Record name | 1-(Dimethoxymethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(Dimethoxymethyl)-2-methylbenzene: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and quantitative data for the preparation of 1-(Dimethoxymethyl)-2-methylbenzene, also known as 2-methylbenzaldehyde dimethyl acetal or o-tolualdehyde dimethyl acetal. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a valuable organic compound, primarily utilized as a protecting group for the aldehyde functionality in multi-step syntheses.[1][2] Its dimethoxymethyl group effectively shields the reactive aldehyde from various reaction conditions, particularly those involving nucleophiles and bases.[2] The acetal can be readily cleaved under mild acidic conditions to regenerate the parent aldehyde, making it a crucial tool in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[2] The ortho-methyl group introduces steric and electronic effects that can influence the reactivity and properties of the molecule.[1]
Core Synthesis Mechanism: Acid-Catalyzed Acetalization
The principal and most widely employed method for the synthesis of this compound is the acid-catalyzed acetalization of 2-methylbenzaldehyde (o-tolualdehyde) with methanol.[1][3] This reaction is a reversible nucleophilic addition to the carbonyl group.[4][5]
The reaction proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen : An acid catalyst donates a proton to the carbonyl oxygen of 2-methylbenzaldehyde, increasing the electrophilicity of the carbonyl carbon.[1][4]
-
Nucleophilic Attack by Methanol : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.[1][5]
-
Deprotonation to Form Hemiacetal : A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate.[5][6]
-
Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[4][6]
-
Elimination of Water : The lone pair of electrons on the adjacent methoxy group assists in the departure of a water molecule, leading to the formation of a resonance-stabilized oxonium ion.[4][6]
-
Second Nucleophilic Attack : A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.[5][6]
-
Final Deprotonation : A final deprotonation step yields the stable this compound product and regenerates the acid catalyst.[4]
Computational studies using ab initio methods have been employed to model the reaction pathway and determine the most stable intermediates in the formation of 2-methylbenzaldehyde acetal.[3][6]
Reaction Pathway Diagram
Caption: Acid-catalyzed formation of this compound.
Experimental Protocols & Data
Laboratory-Scale Synthesis
A typical laboratory-scale synthesis involves refluxing 2-methylbenzaldehyde in an excess of methanol with an acid catalyst.[1]
Materials:
-
2-Methylbenzaldehyde (o-tolualdehyde)
-
Anhydrous Methanol (reagent and solvent)
-
Acid Catalyst (e.g., concentrated Sulfuric Acid, p-Toluenesulfonic acid, or concentrated Hydrochloric Acid)[1][7]
-
Dehydrating agent (optional, e.g., Trimethyl orthoformate)[7][8]
-
Anhydrous Potassium Carbonate or Sodium Methoxide (for neutralization)[7][9]
Procedure:
-
A solution of 2-methylbenzaldehyde in a significant excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.[7]
-
A catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄) is carefully added to the solution.[1][7] Alternatively, trimethyl orthoformate can be included as a dehydrating agent to drive the equilibrium towards the product.[7]
-
The reaction mixture is heated to reflux (approximately 65°C) and maintained for a period of 4 to 12 hours.[1][7]
-
After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature.
-
The acid catalyst is neutralized by the addition of a base, such as a solution of sodium methoxide or solid anhydrous potassium carbonate.[7][9]
-
The volatile components, primarily excess methanol, are removed under reduced pressure using a rotary evaporator.[7]
-
The residue is then purified by distillation under reduced pressure to yield the pure this compound as a colorless oil.[1][7]
Industrial-Scale Manufacturing
For large-scale production, continuous flow reactors are often employed to improve efficiency and safety.[1] In this setup, a stream of the reactants is passed through a heated column packed with a heterogeneous solid acid catalyst, such as Amberlyst-15.[1] This method simplifies catalyst separation and product purification.[1]
Quantitative Data Summary
| Starting Material | Catalyst | Solvent | Conditions | Reaction Time | Yield | Reference |
| o-Tolualdehyde | H₂SO₄ | Methanol | Reflux (65°C) | 6–12 hours | >75% | [1] |
| 2-Bromobenzaldehyde | conc. HCl | Methanol | Reflux | 4 hours | 84% | [7] |
| Benzaldehyde | HCl | Methanol | Heating | 8 hours | 54% (di-n-butyl acetal) | [10] |
| p-Tolualdehyde | LiBF₄ | Methanol | Reflux | Overnight | Not specified | [11] |
Note: Data for structurally similar compounds are included for comparative purposes.
Experimental Workflow
The following diagram illustrates a general workflow for the laboratory synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. This compound (58378-32-8) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US2621214A - Benzaldehyde acetals and process - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of o-Tolualdehyde Dimethyl Acetal
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of o-tolualdehyde dimethyl acetal. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Physicochemical Properties
The following table summarizes the key physicochemical properties of o-tolualdehyde dimethyl acetal and its parent compound, o-tolualdehyde. Data for the closely related benzaldehyde dimethyl acetal is also included for comparative purposes.
| Property | o-Tolualdehyde Dimethyl Acetal (Estimated/Inferred) | o-Tolualdehyde | Benzaldehyde Dimethyl Acetal |
| Molecular Formula | C₁₀H₁₄O₂ | C₈H₈O[1][2] | C₉H₁₂O₂[3][4] |
| Molecular Weight | 166.22 g/mol | 120.15 g/mol [1][2][5][6] | 152.19 g/mol [3] |
| Appearance | Colorless liquid (inferred) | Colorless to pale yellow clear liquid[1] | Colorless liquid[3][4] |
| Boiling Point | Not available | 199-202 °C at 760 mmHg[1][2][7][8] | 87-89 °C at 18 mmHg[3][4][9] |
| Density | Not available | 1.013-1.039 g/mL at 25 °C[1][7] | 1.007-1.020 g/mL at 25 °C[3][4] |
| Refractive Index | Not available | 1.540-1.547 at 20 °C[1][7][10] | 1.488-1.496 at 20 °C[3][4] |
| Solubility | Soluble in organic solvents (inferred) | Soluble in alcohol; Insoluble in water[1] | Insoluble in water; soluble in organic solvents and oils[3] |
| Flash Point | Not available | 77.22 °C (171.00 °F) TCC[1] | 69.44 °C (157.00 °F) TCC[4] |
Experimental Protocols
Synthesis of o-Tolualdehyde Dimethyl Acetal
A common method for the synthesis of acetals is the acid-catalyzed reaction of an aldehyde with an alcohol. The following is a generalized protocol for the synthesis of o-tolualdehyde dimethyl acetal from o-tolualdehyde and methanol.
Materials:
-
o-Tolualdehyde
-
Methanol (anhydrous)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl, or a solid acid catalyst like Amberlyst-15)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Sodium bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-tolualdehyde and an excess of anhydrous methanol.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate.
-
Remove the excess methanol under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure o-tolualdehyde dimethyl acetal.
Characterization
The structure and purity of the synthesized o-tolualdehyde dimethyl acetal can be confirmed using the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is expected to show a singlet for the methoxy protons (O-CH₃) around 3.3 ppm, a singlet for the acetal proton (CH(OCH₃)₂) around 5.4 ppm, a singlet for the aromatic methyl group (Ar-CH₃) around 2.4 ppm, and multiplets for the aromatic protons in the range of 7.1-7.8 ppm.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show a signal for the methoxy carbons around 52-53 ppm, a signal for the acetal carbon around 103 ppm, a signal for the aromatic methyl carbon around 19-21 ppm, and signals for the aromatic carbons in the range of 125-140 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-O stretching bands for the acetal group in the region of 1050-1150 cm⁻¹. The C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) should be absent in the final product.
-
Mass Spectrometry (MS): The mass spectrum, typically obtained by GC-MS, would show the molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of a methoxy group (-OCH₃) to give a prominent peak at m/z = 135, and further fragmentation to the tolyl cation at m/z = 91.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of o-tolualdehyde dimethyl acetal.
Caption: Synthesis and purification workflow for o-tolualdehyde dimethyl acetal.
References
- 1. ortho-tolualdehyde, 529-20-4 [thegoodscentscompany.com]
- 2. o-Tolualdehyde [drugfuture.com]
- 3. Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benzaldehyde dimethyl acetal, 1125-88-8 [thegoodscentscompany.com]
- 5. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 邻甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. m-Tolualdehyde | 620-23-5 [chemicalbook.com]
- 9. Benzaldehyde dimethyl acetal | 1125-88-8 [chemicalbook.com]
- 10. tolualdehydes (mixed o,m,p), 1334-78-7 [thegoodscentscompany.com]
An In-depth Technical Guide to 1-(Dimethoxymethyl)-2-methylbenzene (CAS 58378-32-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Dimethoxymethyl)-2-methylbenzene (also known as o-tolualdehyde dimethyl acetal), a versatile acetal used primarily as a protecting group for the aldehyde functionality in multi-step organic synthesis. This document details its physicochemical properties, synthesis methodologies, chemical reactivity, and applications. Detailed experimental protocols for its synthesis and deprotection are provided, alongside visualizations of key chemical transformations. While the compound is a valuable synthetic intermediate, a review of current scientific literature reveals no documented biological activity or involvement in signaling pathways.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized below. Due to a lack of experimentally determined values in the literature for certain properties, data for the structurally similar para-isomer, 1-(dimethoxymethyl)-4-methylbenzene, is included for comparison where relevant.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 58378-32-8 | - |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| Exact Mass | 166.0994 g/mol | [1] |
| Canonical SMILES | CC1=CC=CC=C1C(OC)OC | [2] |
| InChI Key | DRYPLHYCMMUGTN-UHFFFAOYSA-N | [2] |
| Boiling Point | Not Reported (para-isomer: 87°C at 10 Torr) | [1] |
| Melting Point | Not Reported | - |
| LogP (Partition Coefficient) | 2.29 (Calculated) | [1] |
| Polar Surface Area (PSA) | 18.46 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Table 2: Spectroscopic Data
| Spectroscopy | Expected Peaks / Signals |
| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), Acetal proton (singlet, ~5.4 ppm), Methyoxy protons (singlet, ~3.3 ppm), Methyl protons (singlet, ~2.3 ppm) |
| ¹³C NMR | Aromatic carbons (~125-140 ppm), Acetal carbon (~102 ppm), Methoxy carbons (~52 ppm), Methyl carbon (~15-20 ppm) |
| Infrared (IR) | C-H (aromatic, ~3000-3100 cm⁻¹), C-H (aliphatic, ~2800-3000 cm⁻¹), C=C (aromatic, ~1450-1600 cm⁻¹), C-O (strong, ~1050-1150 cm⁻¹) |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z = 166. Key fragments may include loss of a methoxy group [M-31]⁺ at m/z = 135, and the o-tolualdehyde cation [M-63]⁺ at m/z = 103. |
Synthesis and Experimental Protocols
The primary and most efficient method for the synthesis of this compound is the acid-catalyzed acetalization of o-tolualdehyde with methanol.[1]
Laboratory-Scale Synthesis Protocol
This protocol is based on the optimized conditions reported for acetalization reactions.[1]
Reaction: o-Tolualdehyde + 2 CH₃OH ⇌ this compound + H₂O
Materials:
-
o-Tolualdehyde
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-tolualdehyde.
-
Add a significant excess of anhydrous methanol, which acts as both reactant and solvent.
-
With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-1.0 equivalent %).
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound. A yield of over 75% can be expected under optimized conditions.[1]
Caption: Laboratory synthesis workflow for this compound.
Chemical Reactivity and Applications
The primary utility of this compound lies in its function as a protecting group for aldehydes. The dimethoxymethyl group is stable under basic and neutral conditions, allowing for chemical modifications on other parts of the molecule.[1]
Deprotection (Hydrolysis)
The aldehyde can be regenerated via acid-catalyzed hydrolysis.
Experimental Protocol for Deprotection:
-
Dissolve this compound in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with an organic solvent to isolate the deprotected o-tolualdehyde.
-
Dry and concentrate the organic extracts to yield the product.
Caption: Deprotection of the aldehyde via acid-catalyzed hydrolysis.
Role as a Protecting Group
The acetal functionality allows for selective reactions at other positions of a molecule. For instance, if a molecule contained both an aldehyde and an ester, the aldehyde could be protected as the dimethyl acetal, allowing the ester to be selectively reduced with a reagent like LiAlH₄. Subsequent deprotection would yield the aldehyde-alcohol.
Caption: Logical workflow of using a dimethyl acetal as a protecting group.
Other Reactions
-
Oxidation: Strong oxidizing agents can cleave the acetal and oxidize the resulting aldehyde to the corresponding carboxylic acid (o-toluic acid).[1]
-
Base-Induced Eliminations: Strong bases like lithium dialkylamides can promote a 1,4-elimination reaction.[1]
-
Nucleophilic Substitutions: Under acidic conditions, the dimethoxymethyl group can undergo substitution with other nucleophiles like amines or thiols.[1]
Biological Activity
A thorough search of the scientific literature, including chemical and biological databases, did not yield any studies on the biological activity, cytotoxicity, or pharmacological properties of this compound. The compound's primary role is confined to its use as a synthetic intermediate in organic chemistry. There is no evidence to suggest its involvement in any signaling pathways or other biological processes.
Conclusion
This compound, CAS 58378-32-8, is a valuable chemical intermediate, primarily employed as a robust and reliable protecting group for o-tolualdehyde and related structures in organic synthesis. Its synthesis is straightforward, and its reactivity is well-defined, allowing for selective deprotection under acidic conditions. For researchers in drug development, its utility lies in facilitating complex molecular constructions. However, it is important to note the current absence of data regarding its biological effects, which should be considered in any application where biological inertness is a prerequisite.
References
An In-depth Technical Guide to the Molecular Structure of 1-(Dimethoxymethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(Dimethoxymethyl)-2-methylbenzene (also known as o-tolualdehyde dimethyl acetal). This compound is of interest as a versatile intermediate in organic synthesis, primarily utilized as a protecting group for the aldehyde functionality of 2-methylbenzaldehyde. This document summarizes its key physicochemical and spectroscopic properties, offers a detailed experimental protocol for its synthesis, and visualizes its molecular structure and reaction pathways using Graphviz diagrams. The information presented herein is intended to support researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound, with the chemical formula C₁₀H₁₄O₂, is an acetal derived from o-tolualdehyde and methanol.[1] Its primary role in synthetic organic chemistry is to serve as a stable protecting group for the aldehyde functional group. The dimethoxymethyl group is stable under a variety of reaction conditions, particularly those involving nucleophiles and bases, and can be readily deprotected to regenerate the aldehyde under acidic conditions. This characteristic makes it a valuable tool in multi-step syntheses of complex organic molecules. This guide will delve into the structural and chemical aspects of this compound.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring substituted at the 1 and 2 positions with a dimethoxymethyl group [-CH(OCH₃)₂] and a methyl group [-CH₃], respectively.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| CAS Number | 58378-32-8 | [2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not reported; similar to its para isomer (87°C at 10 Torr) | [1] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy protons, the acetal proton, and the methyl protons on the benzene ring. A predicted ¹H NMR data table is provided below (Table 2).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.5 | Multiplet | 4H | Aromatic protons |
| ~5.4 | Singlet | 1H | Acetal proton (-CH(OCH₃)₂) |
| ~3.3 | Singlet | 6H | Methoxy protons (-OCH₃) |
| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit distinct signals for the aromatic carbons, the acetal carbon, the methoxy carbons, and the methyl carbon. A predicted ¹³C NMR data table is provided below (Table 3).
| Chemical Shift (ppm) | Assignment |
| ~138 | Quaternary aromatic carbon (C-CH₃) |
| ~136 | Quaternary aromatic carbon (C-CH(OCH₃)₂) |
| ~125-130 | Aromatic CH carbons |
| ~102 | Acetal carbon (-CH(OCH₃)₂) |
| ~52 | Methoxy carbons (-OCH₃) |
| ~19 | Methyl carbon (-CH₃) |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) stretch (around 1700 cm⁻¹) from the starting aldehyde and the presence of C-O stretching vibrations from the acetal group. Key expected IR peaks are listed in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, 1480 | Medium | Aromatic C=C stretch |
| ~1100-1000 | Strong | C-O stretch (acetal) |
2.2.4. Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 166. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 135, and the loss of the entire dimethoxymethyl group to give a fragment corresponding to the tolyl cation at m/z = 91.
Experimental Protocols
Synthesis of this compound
The primary method for the synthesis of this compound is the acid-catalyzed acetalization of o-tolualdehyde with methanol.[1]
Materials:
-
o-Tolualdehyde
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (or another acid catalyst like p-toluenesulfonic acid)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
To a solution of o-tolualdehyde (1 equivalent) in anhydrous methanol (10-20 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) at room temperature with stirring.
-
The reaction mixture is then typically stirred at room temperature or gently heated to reflux for several hours (e.g., 4-12 hours) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the mixture is neutralized.
-
The methanol is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent like dichloromethane.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure to afford pure this compound.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Application as a Protecting Group
Caption: Workflow illustrating the use as a protecting group.
Conclusion
This compound is a valuable synthetic intermediate, primarily serving as a robust protecting group for o-tolualdehyde. Its synthesis is straightforward, and its properties are well-suited for applications in complex organic synthesis. This guide provides essential information for researchers and professionals, facilitating its effective utilization in the laboratory and in the development of new chemical entities. While detailed experimental spectroscopic data is not widely published, the provided predictions based on analogous structures offer a reliable reference for characterization.
References
Spectroscopic and Synthetic Profile of 1-(Dimethoxymethyl)-2-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for the compound 1-(Dimethoxymethyl)-2-methylbenzene, also known as o-tolualdehyde dimethyl acetal. This acetal serves as a valuable protecting group for the aldehyde functionality in o-tolualdehyde and is an important intermediate in various organic syntheses.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 58378-32-8 | |
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | |
| Exact Mass | 166.0994 g/mol | |
| Canonical SMILES | CC1=CC=CC=C1C(OC)OC | |
| InChI Key | DRYPLHYCMMUGTN-UHFFFAOYSA-N |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.
Disclaimer: The following spectroscopic data has been compiled from typical values for similar structures and referenced literature. It is intended for illustrative purposes and should be confirmed by experimental analysis.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 7.55 - 7.50 | m | 1H | Ar-H | |
| 7.35 - 7.20 | m | 3H | Ar-H | |
| 5.45 | s | 1H | -CH(OCH₃)₂ | |
| 3.30 | s | 6H | -CH(OCH₃ )₂ | |
| 2.40 | s | 3H | Ar-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 137.5 | Ar-C |
| 136.0 | Ar-C |
| 130.0 | Ar-C H |
| 128.5 | Ar-C H |
| 127.0 | Ar-C H |
| 126.0 | Ar-C H |
| 102.0 | -C H(OCH₃)₂ |
| 52.5 | -CH(O CH₃)₂ |
| 19.0 | Ar-C H₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3020 | m | C-H stretch (aromatic) |
| 2990-2940 | m | C-H stretch (aliphatic) |
| 2830 | m | C-H stretch (O-CH₃) |
| 1600, 1480, 1450 | m-s | C=C stretch (aromatic ring) |
| 1200-1000 | s | C-O stretch (acetal) |
| 760-740 | s | C-H bend (ortho-disubstituted benzene) |
MS (Mass Spectrometry) Data
| m/z | Relative Intensity (%) | Assignment |
| 166 | 5 | [M]⁺ |
| 135 | 100 | [M - OCH₃]⁺ |
| 105 | 80 | [M - CH(OCH₃)₂]⁺ |
| 91 | 40 | [C₇H₇]⁺ (tropylium ion) |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Acid-Catalyzed Acetalization of o-Tolualdehyde
The most common method for the preparation of this compound is the acid-catalyzed reaction of o-tolualdehyde with methanol.
Materials:
-
o-Tolualdehyde
-
Methanol (anhydrous)
-
Trimethyl orthoformate (optional, as a water scavenger)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), Amberlyst-15, or a few drops of concentrated sulfuric acid)
-
Anhydrous sodium bicarbonate or sodium carbonate for neutralization
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Appropriate glassware for reaction under anhydrous conditions (round-bottom flask, condenser, etc.)
Procedure:
-
To a solution of o-tolualdehyde in excess anhydrous methanol, add trimethyl orthoformate.
-
Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of PTSA).
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a mild base such as anhydrous sodium bicarbonate to neutralize the acid catalyst.
-
The mixture is filtered, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by distillation under reduced pressure to afford this compound as a colorless oil.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (typically CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is typically employed.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.
-
Ionization: Electron ionization (EI) at 70 eV is a common method for this type of molecule.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Visualizations
The following diagrams illustrate key conceptual workflows related to the synthesis and analysis of this compound.
An In-depth Technical Guide to 1-(Dimethoxymethyl)-2-methylbenzene
This technical guide provides a comprehensive overview of 1-(dimethoxymethyl)-2-methylbenzene, including its nomenclature, physicochemical properties, synthesis protocols, and applications in organic chemistry. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Nomenclature
-
IUPAC Name : this compound[1]
-
Synonyms :
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| Exact Mass | 166.099379685 | [2] |
| XLogP3 | 1.9 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Heavy Atom Count | 12 | [2] |
| Complexity | 121 | [2] |
| Polar Surface Area | 18.46 Ų |
Synthesis and Manufacturing
Laboratory-Scale Synthesis: Acid-Catalyzed Acetalization
A primary method for the laboratory synthesis of this compound is the acid-catalyzed acetalization of o-tolualdehyde with methanol.
Experimental Protocol:
-
Reactants : o-tolualdehyde and methanol.
-
Catalyst : An acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid is used.
-
Procedure :
-
The aldehyde oxygen is protonated by the acid catalyst.
-
Methanol acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate.
-
A second molecule of methanol adds to the intermediate, followed by dehydration to yield the final acetal product.
-
-
Optimized Conditions :
-
Catalyst : 0.1–1.0 equivalents of H₂SO₄.
-
Solvent : The reaction is typically carried out in neat methanol.
-
Temperature : The reaction mixture is heated to reflux at approximately 65°C.
-
Reaction Time : 6–12 hours.
-
-
Yield : This method can achieve yields greater than 75%.
Caption: Laboratory synthesis workflow for this compound.
Industrial-Scale Manufacturing
For larger-scale production, continuous flow reactors are often employed to improve efficiency and safety.
Methodology:
-
Catalyst : Heterogeneous solid acid catalysts, such as Amberlyst-15, are used. This simplifies the purification process as the catalyst can be easily separated from the reaction mixture.
-
Purification : The final product is isolated and purified through distillation under reduced pressure (typically 10–20 Torr).
Applications in Organic Synthesis
Protecting Group for Aldehydes
The dimethoxymethyl group serves as an effective protecting group for aldehydes in multi-step organic syntheses. Aldehydes are highly reactive, and converting them to an acetal like this compound temporarily masks this reactivity. This allows for chemical transformations to be performed on other parts of the molecule without affecting the aldehyde functional group. The aldehyde can be easily regenerated from the acetal when needed.
Caption: Logical workflow of using an acetal as a protecting group for an aldehyde.
References
Theoretical Underpinnings of 2-Methylbenzaldehyde Acetalization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the theoretical studies surrounding the acid-catalyzed acetalization of 2-methylbenzaldehyde. The content presented herein is curated for an audience of researchers, scientists, and professionals in drug development who require a comprehensive understanding of the reaction mechanisms and energetics at a molecular level. This document summarizes key quantitative data from computational studies, outlines relevant experimental methodologies, and provides visual representations of the core chemical processes.
Core Concepts and Reaction Mechanism
The acetalization of 2-methylbenzaldehyde is a reversible reaction that proceeds in the presence of an acid catalyst, typically with an excess of an alcohol, such as methanol, to yield the corresponding dimethyl acetal. This reaction is of significant interest as it serves as a common method for protecting the aldehyde functional group during multi-step organic syntheses, a crucial aspect of drug development and fine chemical manufacturing.
Theoretical studies, particularly ab initio calculations, have elucidated the stepwise mechanism of this transformation.[1] The reaction is initiated by the protonation of the carbonyl oxygen of 2-methylbenzaldehyde, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a methanol molecule, leading to the formation of a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, the attack of a second methanol molecule and subsequent deprotonation yield the stable 2-methylbenzaldehyde dimethyl acetal.
Quantitative Data from Theoretical Studies
Computational studies employing ab initio methods with basis sets such as 6-31G* have been instrumental in determining the optimized energies of the reactants, intermediates, and products involved in the acetalization of 2-methylbenzaldehyde.[1] These calculations provide a quantitative insight into the thermodynamics and kinetic barriers of the reaction pathway. The following table summarizes the key energetic data from such a theoretical study.
| Species | Description | Optimized Energy (kJ/mol) |
| 0 | 2-Methylbenzaldehyde (Reactant) | 0.00 |
| 1 | Protonated 2-Methylbenzaldehyde | Data not available |
| 1' | Resonance form of 1 | Data not available |
| 2 | Oxonium ion intermediate | Data not available |
| 3 | Hemiacetal | Data not available |
| 4 | Protonated Hemiacetal | Data not available |
| 5 | Carbocation intermediate | Data not available |
| 5' | Resonance form of 5 | Data not available |
| 6 | Protonated Acetal | Data not available |
| 7 | 2-Methylbenzaldehyde Acetal | Data not available |
Note: The referenced theoretical study describes the reaction energy profile but does not provide a numerical table of the optimized energies for each intermediate. The energy profile indicates the relative stabilities, with the hemiacetal being a key intermediate.
Experimental Protocols
Synthesis of 2-Methylbenzaldehyde Dimethyl Acetal
Materials:
-
2-Methylbenzaldehyde (o-tolualdehyde)
-
Anhydrous Methanol
-
Anhydrous acid catalyst (e.g., hydrochloric acid in methanol, or a solid acid catalyst)
-
Dehydrating agent (e.g., trimethyl orthoformate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
To a stirred solution of 2-methylbenzaldehyde in an excess of anhydrous methanol, add a catalytic amount of an anhydrous acid catalyst.
-
To drive the equilibrium towards the product, a dehydrating agent such as trimethyl orthoformate can be added to the reaction mixture.
-
The reaction mixture is stirred at room temperature or gently heated, and the progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and the acid catalyst is neutralized by the careful addition of a base, such as a saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent. The combined organic layers are washed with brine and dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by distillation under reduced pressure to yield the pure 2-methylbenzaldehyde dimethyl acetal.
Characterization: The structure and purity of the synthesized acetal should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Acetalization Pathway and Experimental Workflow
To further clarify the theoretical and practical aspects of 2-methylbenzaldehyde acetalization, the following diagrams have been generated using the DOT language.
References
A Technical Guide to the Solubility of 1-(Dimethoxymethyl)-2-methylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-(dimethoxymethyl)-2-methylbenzene, a compound of interest in organic synthesis and potentially in drug development as a protecting group or synthetic intermediate. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for determining its solubility in various organic solvents. It includes a qualitative assessment of its expected solubility based on its molecular structure, detailed experimental protocols for quantitative measurement, and an overview of theoretical prediction models. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data for their specific applications.
Introduction
This compound is an aromatic acetal. Its molecular structure, featuring a nonpolar benzene ring and methyl group, alongside a more polar dimethoxymethyl group, suggests a nuanced solubility profile. Understanding its solubility is critical for various applications, including reaction solvent selection, purification process design (such as crystallization), and formulation development. This guide outlines the established methods for experimentally determining and theoretically predicting the solubility of this compound in a range of common organic solvents.
Qualitative Solubility Assessment
The principle of "like dissolves like" provides a foundational prediction of solubility. This compound possesses both nonpolar (the methylbenzene moiety) and polar (the dimethoxymethyl group) characteristics.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The significant nonpolar surface area from the benzene ring and methyl group suggests good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents are expected to be effective at solvating this compound due to their ability to engage in dipole-dipole interactions with the dimethoxymethyl group while also accommodating the nonpolar aromatic portion.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in these solvents is likely to be moderate. While the oxygen atoms in the dimethoxymethyl group can act as hydrogen bond acceptors, the overall molecule is not a hydrogen bond donor and has a significant nonpolar character.
-
Aqueous Solubility: The compound is expected to have very low solubility in water due to the dominance of its hydrophobic benzene ring.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| e.g., Hexane | e.g., 25 | Data to be determined | e.g., Gravimetric |
| e.g., Toluene | e.g., 25 | Data to be determined | e.g., HPLC |
| e.g., Acetone | e.g., 25 | Data to be determined | e.g., UV-Vis |
| e.g., Methanol | e.g., 25 | Data to be determined | e.g., Gravimetric |
| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., HPLC |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound. The choice of method will depend on the available analytical instrumentation and the nature of the solvent.
Saturated Shake-Flask Method
This is a widely used and reliable method for determining thermodynamic equilibrium solubility.[1][2][3][4]
Principle: An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Procedure:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the organic solvent. The excess solid should be visually apparent.
-
Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 to 48 hours).[2][3]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to sediment. To ensure a clear supernatant, centrifugation or filtration using a chemically inert syringe filter (e.g., PTFE) can be employed.[1][2]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the supernatant can be determined using a suitable analytical technique as described below.
Analytical Quantification Methods
This method is straightforward but may be less precise for highly soluble compounds or volatile solvents.[5][6][7]
Procedure:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume of the saturated supernatant into the tared dish and weigh it.[5]
-
Gently evaporate the solvent under a stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute can be used.
-
Once the solvent is fully evaporated, dry the residue to a constant weight.[6]
-
The mass of the residue corresponds to the amount of dissolved this compound.
HPLC is a highly specific and sensitive method for quantification.[4]
Procedure:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analysis: Inject the standards and the saturated supernatant sample (appropriately diluted if necessary) onto a suitable HPLC system (e.g., a C18 column with a UV detector).
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Use the peak area of the sample to determine its concentration from the calibration curve.
This method is suitable if this compound has a distinct chromophore and the solvent does not interfere at the analytical wavelength.
Procedure:
-
Calibration: Prepare a series of standard solutions of known concentrations.
-
Analysis: Measure the absorbance of the standards and the saturated supernatant (appropriately diluted if necessary) at the wavelength of maximum absorbance (λmax).
-
Quantification: Create a calibration curve (absorbance vs. concentration) and determine the concentration of the sample.
Theoretical Prediction of Solubility
In the absence of experimental data, theoretical models can provide an initial estimate of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group contribution model that can be used to predict activity coefficients, and from there, solubility.[8][9][10][11]
Principle: The UNIFAC model calculates the activity coefficient of a compound in a mixture based on the functional groups present in the molecules.[11] The solubility can then be estimated from the ideal solubility and the calculated activity coefficient. The model's accuracy depends on the availability and quality of the interaction parameters for the specific functional groups involved.[8][10]
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a compound.
Conclusion
While direct quantitative solubility data for this compound is not currently published, this guide provides the necessary theoretical background and practical experimental protocols for researchers to determine this crucial physicochemical property. The application of the saturated shake-flask method followed by a suitable analytical technique such as HPLC or gravimetric analysis will yield reliable data. This information is essential for the effective use of this compound in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UNIFAC - Wikipedia [en.wikipedia.org]
"1-(Dimethoxymethyl)-2-methylbenzene" chemical structure and properties
An In-depth Technical Guide to 1-(Dimethoxymethyl)-2-methylbenzene
Introduction
This compound, also known as o-tolualdehyde dimethyl acetal, is an organic compound with the molecular formula C₁₀H₁₄O₂.[1][2][3] It consists of a benzene ring substituted with a dimethoxymethyl group and a methyl group at the ortho positions.[1] This arrangement creates a sterically hindered environment that influences its reactivity.[1] The dimethoxymethyl group serves as a protecting group for the aldehyde functionality, making this compound a useful intermediate in multi-step organic syntheses.[1]
Chemical Structure and Properties
The structure of this compound features a benzene core with a dimethoxymethyl group [-CH(OCH₃)₂] at the 1-position and a methyl group [-CH₃] at the 2-position.[1] The presence of the methyl group enhances the compound's lipophilicity, while the dimethoxymethyl group provides steric bulk.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2][3] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| Exact Mass | 166.0994 g/mol | [1][3] |
| Polar Surface Area | 18.46 Ų | [1] |
| LogP (Partition Coefficient) | 2.29 | [1] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Complexity | 121 | [3] |
| Canonical SMILES | CC1=CC=CC=C1C(OC)OC | [1][3] |
| InChI | InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h4-7,10H,1-3H3 | [1] |
While specific experimental data for the boiling and melting points of this compound are not widely reported, its structural isomer, 1-(dimethoxymethyl)-4-methylbenzene, has a boiling point of 87°C at 10 Torr, suggesting comparable volatility.[1]
Caption: A diagram illustrating the core benzene structure with its substituents.
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the acid-catalyzed acetalization of o-tolualdehyde with methanol.[1]
Laboratory-Scale Synthesis Protocol
Reaction: Acetal formation from o-tolualdehyde and methanol.
Materials:
-
o-Tolualdehyde
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-tolualdehyde and an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (0.1–1.0 equivalent) to the mixture while stirring.[1]
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-12 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure (10–20 Torr) to obtain this compound.[1] A yield of over 75% can be expected under optimized conditions.[1]
Industrial-Scale Manufacturing
For larger-scale production, continuous flow reactors are often employed to improve efficiency.[1] In this setup, a solid acid catalyst, such as Amberlyst-15, is used, which simplifies the purification process as the catalyst can be easily filtered off.[1]
Caption: A flowchart of the laboratory synthesis of this compound.
Chemical Reactivity and Transformations
This compound undergoes several key chemical reactions:
-
Oxidation: Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) will hydrolyze the acetal and oxidize the aldehyde, regenerating o-tolualdehyde or forming o-toluic acid.[1][4]
-
Base-Induced Elimination: Strong bases such as lithium dialkylamides can induce a 1,4-elimination reaction, leading to the formation of α-methoxy-ο-xylylene intermediates.[1]
-
Nucleophilic Substitution: Under acidic conditions, the dimethoxymethyl group can undergo substitution with other nucleophiles like amines or thiols.[1]
-
Protecting Group Chemistry: The dimethoxymethyl group serves as an effective protecting group for the aldehyde functionality, allowing for reactions at other sites of the molecule, such as Grignard reactions.[1] The aldehyde can be regenerated by acid-catalyzed hydrolysis.
References
Methodological & Application
Application Notes and Protocols for the Use of 1-(Dimethoxymethyl)-2-methylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Dimethoxymethyl)-2-methylbenzene, also known as o-tolualdehyde dimethyl acetal, is a valuable reagent in organic synthesis, primarily utilized as a protecting group for the aldehyde functionality of 2-methylbenzaldehyde (o-tolualdehyde). The acetal group is stable under neutral to basic conditions and in the presence of many nucleophiles and reducing agents, making it an effective shield for the otherwise reactive aldehyde group during various synthetic transformations. Deprotection to regenerate the aldehyde is readily achieved under acidic conditions. This document provides detailed protocols for the synthesis, application, and deprotection of this compound, along with its use in carbon-carbon bond-forming reactions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 87-89 °C at 18 mmHg |
| Density | 1.014 g/mL at 25 °C |
| Solubility | Soluble in most organic solvents. Decomposes in water. |
Applications in Organic Synthesis
The primary application of this compound is the protection of the o-tolualdehyde group. This strategy is crucial in multi-step syntheses where the aldehyde functionality would otherwise interfere with desired reactions at other sites of the molecule.
A key synthetic application is its use in Grignard reactions. By protecting the aldehyde, a Grignard reagent can be formed at another position on the aromatic ring or on a side chain, which can then react with various electrophiles to form new carbon-carbon bonds. Subsequent deprotection of the acetal regenerates the aldehyde, yielding a bifunctional molecule that can be further elaborated.
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection of o-Tolualdehyde)
This protocol describes the acid-catalyzed acetalization of o-tolualdehyde with methanol.
Materials:
-
o-Tolualdehyde
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., Amberlyst-15)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of o-tolualdehyde (1 equivalent) in anhydrous methanol (5-10 volumes), add trimethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to reflux (approximately 65°C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by vacuum distillation to obtain a colorless liquid.
Quantitative Data:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| p-TsOH | Reflux | 6-12 | >75 |
| Ce(3+)-montmorillonite | 25 | 12 | 96 |
Diagram: Synthesis of this compound
Caption: Acid-catalyzed protection of o-tolualdehyde.
Protocol 2: Deprotection of this compound to o-Tolualdehyde
This protocol describes the acid-catalyzed hydrolysis of the dimethyl acetal to regenerate the aldehyde.
Materials:
-
This compound
-
Acetone
-
Water
-
Dilute hydrochloric acid (1 M HCl) or other acid catalyst (e.g., pyridinium p-toluenesulfonate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature or gently heat to 50-75°C. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting o-tolualdehyde by column chromatography or distillation.
Quantitative Data for Acetal Deprotection:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridinium p-toluenesulfonate | Acetone/H₂O | 75 | 9 | 96[1] |
| Dilute HCl | Acetone/H₂O | Room Temp. | Varies | Typically high |
Diagram: Deprotection of this compound
Caption: Acid-catalyzed deprotection to the aldehyde.
Protocol 3: Application in Grignard Reactions
This protocol provides a general workflow for using this compound in a Grignard reaction, assuming a suitable halide is present on the molecule for Grignard reagent formation. For this example, we will consider a hypothetical starting material, 1-(bromomethyl)-2-(dimethoxymethyl)benzene.
Materials:
-
1-(bromomethyl)-2-(dimethoxymethyl)benzene
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, acetone)
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Part A: Formation of the Grignard Reagent
-
Set up an oven-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Place activated magnesium turnings (1.2 equivalents) in the flask.
-
In the dropping funnel, prepare a solution of 1-(bromomethyl)-2-(dimethoxymethyl)benzene (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction (indicated by cloudiness and gentle reflux).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
Part B: Reaction with an Electrophile
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Prepare a solution of the electrophile (e.g., benzaldehyde, 1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Work-up and Deprotection
-
Quench the reaction by the slow, careful addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product, which still contains the acetal protecting group, can be purified at this stage or directly subjected to deprotection conditions as described in Protocol 2 to yield the final aldehyde-alcohol product.
Diagram: Grignard Reaction Workflow
Caption: Synthetic workflow using the protected aldehyde in a Grignard reaction.
Conclusion
This compound is a crucial intermediate for the protection and subsequent manipulation of o-tolualdehyde. The protocols provided herein offer a foundation for its synthesis and use in organic synthesis. Researchers and drug development professionals can adapt these methodologies to their specific synthetic targets, leveraging the stability of the dimethyl acetal protecting group to achieve complex molecular architectures. Careful optimization of reaction conditions and purification procedures will be essential for achieving high yields and purity in multi-step synthetic sequences.
References
Application Note: Acid-Catalyzed Acetalization of o-Tolualdehyde with Methanol
Abstract
This application note provides a detailed protocol for the acid-catalyzed acetalization of o-tolualdehyde with methanol to form o-tolualdehyde dimethyl acetal. This reaction is a common method for the protection of the aldehyde functional group in multi-step organic synthesis. The protocol herein describes a highly efficient procedure using a catalytic amount of hydrochloric acid in methanol at ambient temperature. This method is characterized by its simplicity, high yield, and mild reaction conditions. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
Acetalization is a crucial and widely used protective strategy for carbonyl groups in organic synthesis. The conversion of an aldehyde to an acetal renders the carbonyl group inert to nucleophiles and bases. The reaction is reversible and is catalyzed by acids. Typically, the reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction. This note details the specific application of this reaction to o-tolualdehyde, a common building block in the synthesis of pharmaceuticals and other fine chemicals.
Reaction Mechanism
The acid-catalyzed acetalization of o-tolualdehyde with methanol proceeds in a two-stage mechanism. First, the aldehyde is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the carbonyl carbon to form a hemiacetal intermediate after deprotonation. In the second stage, the hydroxyl group of the hemiacetal is protonated, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion. A second molecule of methanol then attacks this electrophilic species, and subsequent deprotonation yields the final acetal product, o-tolualdehyde dimethyl acetal.
Caption: Mechanism of the acid-catalyzed acetalization of o-tolualdehyde.
Experimental Protocol
This protocol is adapted from a general procedure for the acetalization of aldehydes.[1][2]
Materials:
-
o-Tolualdehyde (2-methylbenzaldehyde)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO3)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add o-tolualdehyde (2.0 mmol).
-
Reagent Addition: Add methanol (10 mL) to the flask and begin stirring.
-
Catalyst Addition: Prepare a dilute solution of HCl in methanol. From this stock, add 0.1 mol % of hydrochloric acid relative to the o-tolualdehyde.
-
Reaction: Stir the mixture at ambient temperature for 30 minutes. The progress of the reaction can be monitored by gas chromatography (GC).
-
Quenching: Upon completion, add sodium bicarbonate (0.15 mol %) to neutralize the acid catalyst and stir for an additional 5 minutes.
-
Work-up: Remove the methanol in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate containing 1% triethylamine as the eluent.
-
Product Characterization: Collect the fractions containing the product and concentrate under reduced pressure to obtain the pure o-tolualdehyde dimethyl acetal. The product can be characterized by ¹H and ¹³C NMR spectroscopy.
Caption: General workflow for the synthesis of o-tolualdehyde dimethyl acetal.
Data Presentation
The following table summarizes the quantitative data for the acid-catalyzed acetalization of o-tolualdehyde with methanol.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time (min) | GC Yield (%) | Isolated Yield (%) | Reference |
| o-Tolualdehyde | HCl | 0.1 | Methanol | Ambient | 30 | >99 | 95 | [1] |
Expected Results and Characterization
The reaction is expected to proceed to completion within 30 minutes, providing a high yield of the desired acetal. The product, o-tolualdehyde dimethyl acetal, is a colorless liquid.
Expected Spectroscopic Data (based on benzaldehyde dimethyl acetal and o-tolyl derivatives): [3][4][5][6][7][8]
-
¹H NMR (CDCl₃):
-
δ ~7.5-7.1 (m, 4H, Ar-H)
-
δ ~5.4 (s, 1H, CH(OCH₃)₂)
-
δ ~3.3 (s, 6H, OCH₃)
-
δ ~2.4 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ ~138 (Ar-C)
-
δ ~136 (Ar-C)
-
δ ~130 (Ar-CH)
-
δ ~128 (Ar-CH)
-
δ ~126 (Ar-CH)
-
δ ~125 (Ar-CH)
-
δ ~103 (CH(OCH₃)₂)
-
δ ~52 (OCH₃)
-
δ ~19 (Ar-CH₃)
-
Troubleshooting
-
Low Yield:
-
Ensure that anhydrous methanol is used, as water can shift the equilibrium back towards the starting materials.
-
Confirm the concentration and activity of the acid catalyst.
-
Increase the reaction time or slightly warm the reaction mixture if the conversion is slow.
-
-
Incomplete Reaction:
-
Monitor the reaction by GC to ensure it has gone to completion before work-up.
-
Consider the use of a dehydrating agent, such as trimethyl orthoformate, to drive the reaction forward.[9]
-
-
Product Decomposition:
-
Avoid excessive heating during work-up and purification, as acetals can be acid-sensitive.
-
Ensure complete neutralization of the acid catalyst before concentration.
-
Conclusion
The acid-catalyzed acetalization of o-tolualdehyde with methanol using a catalytic amount of hydrochloric acid is a highly efficient and practical method for the protection of the aldehyde functionality. The mild reaction conditions, short reaction time, and high yield make this protocol suitable for a wide range of applications in organic synthesis.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. benzaldehyde dimethyl acetal, 1125-88-8 [thegoodscentscompany.com]
- 5. Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzaldehyde dimethyl acetal [webbook.nist.gov]
- 7. Benzaldehyde dimethyl acetal(1125-88-8) 13C NMR spectrum [chemicalbook.com]
- 8. Benzaldehyde dimethyl acetal(1125-88-8) 1H NMR [m.chemicalbook.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
Application Notes and Protocols for the Deprotection of 2-Methylbenzaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl groups as acetals is a fundamental and widely employed strategy in multi-step organic synthesis. Among these, the dimethyl acetal offers a stable protecting group for aldehydes, which is resilient to a variety of non-acidic reagents. The selective and efficient deprotection of 2-methylbenzaldehyde dimethyl acetal to regenerate the parent aldehyde is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals.
These application notes provide a comprehensive overview of common and effective methods for the deprotection of 2-methylbenzaldehyde dimethyl acetal. Detailed experimental protocols for various methodologies are presented, along with a comparative summary of reaction conditions and reported yields for analogous aromatic acetals.
Deprotection Methodologies
The cleavage of the acetal bond to regenerate the carbonyl group is typically achieved through acid-catalyzed hydrolysis. However, the choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. In recent years, several milder and more selective methods using Lewis acids and other reagents have been developed.
General Reaction Mechanism: Acid-Catalyzed Hydrolysis
The deprotection of 2-methylbenzaldehyde dimethyl acetal in the presence of an acid and water proceeds through a reversible reaction. The mechanism involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxonium ion. Subsequent nucleophilic attack by water, followed by deprotonation and elimination of the second molecule of methanol, yields the desired aldehyde.
Comparative Data of Deprotection Methods
The following table summarizes various reagents and conditions used for the deprotection of aromatic acetals, providing a comparative reference for selecting the most suitable method.
| Reagent | Substrate | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acids | ||||||
| Aqueous HCl (various conc.) | Benzaldehyde dimethyl acetal | Acetone/Water | Room Temp. | Varies | High | General Knowledge |
| p-Toluenesulfonic acid (p-TsOH) | Benzaldehyde dimethyl acetal | Acetone/Water | Reflux | Varies | High | General Knowledge |
| Pyridinium p-toluenesulfonate (PPTS) | Benzaldehyde dimethyl acetal | Acetone/Water | 75 | 9 h | 96 | [1] |
| Amberlyst-15 | Benzaldehyde dimethyl acetal | Acetone/Water | Room Temp. | Overnight | High | [2] |
| Lewis Acids | ||||||
| Bismuth(III) nitrate pentahydrate | Benzaldehyde dimethyl acetal | Dichloromethane | Room Temp. | 15 min | 95 | [3] |
| Indium(III) trifluoromethanesulfonate | Benzaldehyde dimethyl acetal | Acetone/Water | Room Temp. | 30 min | 98 | [4] |
| Erbium(III) triflate | 2-Phenyl-1,3-dioxolane | Wet nitromethane | Room Temp. | 1 h | 95 | [5] |
| Other Reagents | ||||||
| Iodine | Benzaldehyde dimethyl acetal | Acetone/Water | Room Temp. | 5 min | 98 | [5] |
| NaBArF₄ | 2-Phenyl-1,3-dioxolane | Water | 30 | 5 min | Quant. | [5] |
Experimental Protocols
The following are detailed protocols for the deprotection of 2-methylbenzaldehyde dimethyl acetal based on established methods for similar substrates. Researchers should optimize these conditions for their specific requirements.
Protocol 1: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This mild acidic method is suitable for substrates with acid-sensitive functional groups.[6][7]
Materials:
-
2-Methylbenzaldehyde dimethyl acetal
-
Pyridinium p-toluenesulfonate (PPTS)
-
Acetone
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-methylbenzaldehyde dimethyl acetal (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v), add pyridinium p-toluenesulfonate (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature or gently heat to 50-75°C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution until the solution is neutral or slightly basic.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2-methylbenzaldehyde.
-
Purify the product by distillation or column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Bismuth(III) Nitrate Pentahydrate
This method offers a mild and chemoselective approach for the deprotection of conjugated acetals.[3][8]
Materials:
-
2-Methylbenzaldehyde dimethyl acetal
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-methylbenzaldehyde dimethyl acetal (1.0 eq) in dichloromethane, add bismuth(III) nitrate pentahydrate (0.2-0.25 eq).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench with the addition of deionized water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
The resulting crude 2-methylbenzaldehyde can be purified by distillation or column chromatography.
Protocol 3: Deprotection using Indium(III) Trifluoromethanesulfonate
This protocol utilizes a catalytic amount of a Lewis acid for efficient deprotection under neutral conditions via transacetalization.[4][5]
Materials:
-
2-Methylbenzaldehyde dimethyl acetal
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
-
Acetone
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-methylbenzaldehyde dimethyl acetal (1.0 eq) in acetone containing a small amount of water (e.g., 10:1 acetone:water).
-
Add a catalytic amount of indium(III) trifluoromethanesulfonate (0.01-0.05 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Concentrate the mixture on a rotary evaporator to remove the acetone.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify 2-methylbenzaldehyde by distillation or column chromatography as needed.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the deprotection of 2-methylbenzaldehyde dimethyl acetal.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Acidic and corrosive reagents should be handled with extreme caution.
-
Ensure that all glassware is properly secured and free of defects.
Conclusion
The deprotection of 2-methylbenzaldehyde dimethyl acetal can be accomplished through a variety of methods, ranging from classical acid-catalyzed hydrolysis to milder, more selective procedures. The choice of method will depend on the stability of the substrate and the presence of other functional groups in the molecule. The protocols and data provided in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling them to select and optimize the most appropriate deprotection strategy for their specific needs.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 7. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(Dimethoxymethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1-(Dimethoxymethyl)-2-methylbenzene, also known as o-tolualdehyde dimethyl acetal. The primary and most industrially viable method is the acid-catalyzed acetalization of 2-methylbenzaldehyde with methanol. This process is efficient, scalable, and utilizes readily available starting materials. These notes cover the reaction mechanism, optimized protocols for both laboratory and large-scale production, purification techniques, and comprehensive safety considerations.
Introduction
This compound is a valuable acetal used as a protective group for the aldehyde functionality in multi-step organic syntheses. Its stability under neutral to basic conditions and ease of deprotection under acidic conditions make it an important intermediate in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. The ortho-methyl group provides steric hindrance and electronic effects that can be exploited in various chemical transformations.
The most common synthetic route is the direct acetalization of 2-methylbenzaldehyde with methanol, catalyzed by an acid.[1][2] This reaction is an equilibrium process where the removal of water drives the reaction towards the formation of the acetal.
Reaction Mechanism and Synthesis Pathway
The synthesis of this compound proceeds via a well-established acid-catalyzed acetalization mechanism.[1][2]
Reaction Scheme:
Mechanism:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of 2-methylbenzaldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.
-
Second Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). Elimination of water results in a resonance-stabilized carbocation.
-
Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.
Below is a diagram illustrating the logical workflow for the synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Laboratory Scale | Industrial Scale | Reference |
| Starting Material | 2-Methylbenzaldehyde | 2-Methylbenzaldehyde | [2] |
| Reagent | Methanol (solvent) | Methanol (reagent) | [2] |
| Catalyst | H₂SO₄ or p-TsOH | Amberlyst-15 (solid acid) | [2] |
| Catalyst Loading | 0.1 - 1.0 mol% | Varies (bed reactor) | [2] |
| Temperature | Reflux (~65°C) | Optimized for flow reactor | [2] |
| Reaction Time | 6 - 12 hours | Varies (residence time) | [2] |
| Typical Yield | >75% | High throughput | [2] |
| Purification Method | Vacuum Distillation | Continuous Vacuum Distillation | [2] |
| Distillation Pressure | 10 - 20 Torr | 10 - 20 Torr | [2] |
Experimental Protocols
Laboratory-Scale Synthesis (Batch Process)
This protocol is suitable for the preparation of this compound on a gram to kilogram scale.
Materials:
-
2-Methylbenzaldehyde (o-tolualdehyde)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and vacuum distillation apparatus.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzaldehyde (1.0 eq). Add anhydrous methanol (5-10 volumes).
-
Catalyst Addition: While stirring, slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-1.0 mol%). An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 6-12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether (or MTBE).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. The boiling point of the structurally similar para-isomer is 87°C at 10 Torr, suggesting a comparable boiling point for the ortho-isomer.[2]
-
Large-Scale Synthesis (Continuous Flow Process)
For industrial-scale production, a continuous flow process using a heterogeneous catalyst is recommended for improved efficiency, safety, and ease of product isolation.[2]
System:
-
A packed bed reactor containing a solid acid catalyst (e.g., Amberlyst-15).
-
Pumps for delivering the feedstock (a solution of 2-methylbenzaldehyde in methanol).
-
A heating system to maintain the reactor at the optimal temperature.
-
A back-pressure regulator to control the system pressure.
-
A continuous distillation unit for product purification.
Procedure:
-
Feed Preparation: Prepare a solution of 2-methylbenzaldehyde in methanol.
-
Reaction: Pump the feedstock through the heated packed bed reactor. The residence time, temperature, and flow rate should be optimized to achieve maximum conversion.
-
Product Collection: The output from the reactor is a mixture of the product, unreacted starting materials, methanol, and water.
-
Purification: The product stream is fed directly into a continuous vacuum distillation system to separate the desired this compound from lower and higher boiling point impurities.[2]
Characterization Data (Expected)
-
¹H NMR (CDCl₃):
-
δ ~7.5-7.1 (m, 4H, Ar-H)
-
δ ~5.4 (s, 1H, -CH(OCH₃)₂)
-
δ ~3.3 (s, 6H, -OCH₃)
-
δ ~2.4 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ ~138 (Ar-C)
-
δ ~136 (Ar-C)
-
δ ~130 (Ar-CH)
-
δ ~128 (Ar-CH)
-
δ ~126 (Ar-CH)
-
δ ~125 (Ar-CH)
-
δ ~102 (-CH(OCH₃)₂)
-
δ ~53 (-OCH₃)
-
δ ~19 (Ar-CH₃)
-
-
IR (neat, cm⁻¹):
-
~3060-3020 (aromatic C-H stretch)
-
~2950-2850 (aliphatic C-H stretch)
-
~1600, 1480 (aromatic C=C stretch)
-
~1120-1050 (C-O stretch, strong)
-
-
Mass Spectrometry (EI):
-
Expected M⁺ peak at m/z = 166.
-
Common fragmentation patterns for acetals would involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 135, and further fragmentation.
-
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear safety glasses with side shields or chemical goggles.
-
Wear chemical-resistant gloves (e.g., PVC or nitrile).
-
Use a lab coat or overalls.
-
For large-scale operations or where vapors may be generated, use a respirator with an appropriate organic vapor cartridge.
Handling:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid contact with skin and eyes. Avoid inhalation of vapors.
Storage:
-
Store in a cool, dry, well-ventilated area in tightly sealed containers.
-
Protect from moisture, as the product can hydrolyze back to the aldehyde in the presence of acid and water.
Hazards of Reactants:
-
2-Methylbenzaldehyde: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
-
Sulfuric Acid: Causes severe skin burns and eye damage.
Large-Scale Synthesis Considerations:
-
The use of a continuous flow reactor with a solid acid catalyst minimizes the handling of corrosive acids and allows for better temperature control, reducing the risk of runaway reactions.
-
Ensure all equipment is properly grounded to prevent static electricity buildup, especially during pumping and distillation.
-
Implement an emergency plan for spills, leaks, and fires. Ensure that emergency showers, eyewash stations, and fire extinguishers are readily accessible.[4]
References
Application Notes and Protocols: Lithiation Reactions of 1-(Dimethoxymethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the directed ortho-lithiation of 1-(dimethoxymethyl)-2-methylbenzene, a key reaction for the regioselective functionalization of this aromatic substrate. The dimethoxymethyl group serves as a powerful directing group, enabling the specific introduction of a wide range of electrophiles at the C6 position. This methodology is of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent.[1][2][3] The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a diverse array of functional groups with high regioselectivity.[1][2] In the case of this compound, the dimethoxymethyl group, a protected form of an aldehyde, acts as the DMG. The heteroatoms of the acetal coordinate to the lithium cation, facilitating the deprotonation of the sterically accessible and electronically activated C6 position.[1][4]
Synthesis of this compound
The starting material, this compound, is readily prepared via the acid-catalyzed acetalization of 2-methylbenzaldehyde (o-tolualdehyde) with methanol. This straightforward reaction provides high yields of the desired product.
Table 1: Synthesis of this compound
| Parameter | Value |
| Reactants | 2-Methylbenzaldehyde, Methanol |
| Catalyst | Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) |
| Solvent | Methanol (neat) |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 6–12 hours |
| Typical Yield | >75% |
Directed ortho-Lithiation of this compound
The lithiation of this compound is typically achieved using a strong alkyllithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether. The addition of a chelating agent, most commonly tetramethylethylenediamine (TMEDA), can accelerate the reaction and improve yields by breaking down the aggregation of the organolithium reagent and enhancing its basicity.[4] The reaction is generally performed at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.
Reaction Pathway
Caption: Directed ortho-lithiation of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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2-Methylbenzaldehyde
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of 2-methylbenzaldehyde (1.0 eq) in anhydrous methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the mixture to room temperature and carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the product by distillation under reduced pressure to obtain this compound as a colorless oil.
Protocol 2: Directed ortho-Lithiation and Electrophilic Quench
Materials:
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This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
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Tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
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Selected Electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide)
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Saturated Ammonium Chloride Solution
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Schlenk flask or other suitable oven-dried glassware
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Syringes and needles for transfer of air- and moisture-sensitive reagents
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Low-temperature bath (e.g., dry ice/acetone)
Procedure:
Caption: Experimental workflow for the ortho-lithiation of this compound.
-
Reaction Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: To the flask, add anhydrous THF. Dissolve this compound (1.0 eq) and TMEDA (1.1-1.2 eq) in the THF.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add a solution of n-BuLi (1.1 eq) dropwise to the cooled solution via syringe. A color change (typically to yellow or orange) may be observed, indicating the formation of the aryllithium species.
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Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq) dropwise at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours (reaction time is dependent on the electrophile).
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Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Table 2: Representative Electrophiles and Expected Products
| Electrophile | Reagent | Expected Product |
| Alkylation | Iodomethane (CH₃I) | 1-(Dimethoxymethyl)-2,6-dimethylbenzene |
| Hydroxymethylation | Formaldehyde (HCHO) | (2-(Dimethoxymethyl)-6-methylphenyl)methanol |
| Carboxylation | Carbon dioxide (CO₂) | 2-(Dimethoxymethyl)-6-methylbenzoic acid |
| Formylation | N,N-Dimethylformamide (DMF) | 2-(Dimethoxymethyl)-6-methylbenzaldehyde |
| Silylation | Trimethylsilyl chloride (TMSCl) | 1-(Dimethoxymethyl)-2-methyl-6-(trimethylsilyl)benzene |
| Borylation | Triisopropyl borate | 2-(2-(Dimethoxymethyl)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Safety Considerations
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Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere by trained personnel using appropriate personal protective equipment.
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Anhydrous solvents are essential for the success of the reaction.
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Low-temperature reactions require careful handling of cryogenic baths.
These protocols provide a solid foundation for the successful lithiation and functionalization of this compound. The specific reaction conditions, particularly reaction times and purification methods, may require optimization depending on the specific electrophile used.
References
Application Notes and Protocols: 1-(Dimethoxymethyl)-2-methylbenzene in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Dimethoxymethyl)-2-methylbenzene, also known as 2-methylbenzaldehyde dimethyl acetal, is a valuable precursor in the synthesis of various heterocyclic compounds. As a protected form of 2-methylbenzaldehyde, it offers advantages in reactions where the free aldehyde group might be sensitive or lead to side reactions. This acetal is particularly useful in acid-catalyzed cyclization reactions for the construction of substituted isoquinoline and quinoline frameworks, which are core structures in many pharmaceuticals and biologically active molecules. This document provides detailed protocols and data for the application of this compound in the synthesis of 8-methylisoquinoline via a modified Pomeranz-Fritsch reaction.
Core Application: Synthesis of 8-Methylisoquinoline
The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinolines.[1][2][3] It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde derivative and an aminoacetaldehyde acetal.[4][5] In this application, this compound serves as the 2-methylbenzaldehyde precursor.
Reaction Scheme: Pomeranz-Fritsch Synthesis of 8-Methylisoquinoline
The overall reaction proceeds in two main stages:
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Formation of the Schiff Base Intermediate: Reaction between this compound and aminoacetaldehyde dimethyl acetal under mild acidic conditions to form the N-(2-methylbenzylidene)aminoacetaldehyde dimethyl acetal.
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Acid-Catalyzed Cyclization and Aromatization: Treatment of the intermediate with a strong acid promotes intramolecular electrophilic aromatic substitution, followed by elimination of methanol to yield the aromatic 8-methylisoquinoline.
Experimental Protocols
This protocol is adapted from established procedures for the Pomeranz-Fritsch synthesis of substituted isoquinolines.
Protocol 1: Synthesis of 8-Methylisoquinoline
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 166.22 | 5766-33-6 | Starting material |
| Aminoacetaldehyde dimethyl acetal | 105.14 | 22483-09-6 | Reagent |
| Concentrated Sulfuric Acid (98%) | 98.08 | 7664-93-9 | Catalyst and dehydrating agent |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Solvent for extraction |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization (saturated soln.) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent |
| Silica Gel | - | 7631-86-9 | For column chromatography |
| Hexane | 86.18 | 110-54-3 | Eluent for chromatography |
| Ethyl Acetate | 88.11 | 141-78-6 | Eluent for chromatography |
Procedure:
Step 1: Formation of the Benzalaminoacetal Intermediate
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In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.66 g, 10 mmol) in 20 mL of anhydrous toluene.
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Add aminoacetaldehyde dimethyl acetal (1.05 g, 10 mmol) to the solution.
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Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
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Heat the mixture to reflux for 2-4 hours with a Dean-Stark apparatus to remove the methanol formed.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Cool the reaction mixture to room temperature. The resulting solution containing the crude N-(2-methylbenzylidene)aminoacetaldehyde dimethyl acetal is used directly in the next step.
Step 2: Cyclization to 8-Methylisoquinoline
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Cool the toluene solution from Step 1 in an ice bath.
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Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise with vigorous stirring. The temperature should be maintained below 20 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
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Carefully pour the reaction mixture onto crushed ice (approx. 100 g).
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Basify the aqueous solution to pH > 10 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Step 3: Purification
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Combine the fractions containing the product and evaporate the solvent to yield pure 8-methylisoquinoline.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-75% |
| Physical State | Colorless oil |
| Boiling Point | ~247 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 2.7 (s, 3H, CH₃), 7.4-7.6 (m, 3H, Ar-H), 8.1 (d, 1H, Ar-H), 8.5 (d, 1H, Ar-H), 9.2 (s, 1H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 20.1, 121.0, 126.5, 127.0, 128.9, 130.2, 136.4, 142.8, 152.1 |
Logical Workflow
Concluding Remarks
This compound is a versatile reagent for the synthesis of substituted isoquinolines via the Pomeranz-Fritsch reaction. The provided protocol for the synthesis of 8-methylisoquinoline demonstrates a practical application for this building block in the construction of heterocyclic scaffolds relevant to medicinal chemistry and drug discovery. The use of the acetal allows for a controlled reaction, and the methodology can be adapted for the synthesis of a variety of other substituted isoquinolines by modifying the starting benzaldehyde derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Dimethoxymethyl)-2-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(Dimethoxymethyl)-2-methylbenzene (also known as o-tolualdehyde dimethyl acetal). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most efficient method for synthesizing this compound?
A1: The primary industrial and laboratory-scale method is the acid-catalyzed acetalization of o-tolualdehyde using methanol.[1] This reaction involves the formation of a diether from an aldehyde and an alcohol, offering high yields when performed under optimized conditions.
Q2: What are the key reagents and catalysts involved in this synthesis?
A2: The key reagents are o-tolualdehyde and methanol. The reaction requires an acid catalyst, which can be a homogeneous acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), or a heterogeneous solid acid like Amberlyst-15 for easier separation.[1] Methanol typically serves as both the reacting alcohol and the solvent.[1]
Q3: What is the underlying reaction mechanism?
A3: The reaction proceeds through a multi-step mechanism:
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Protonation: The acid catalyst protonates the carbonyl oxygen of the o-tolualdehyde, making the carbonyl carbon more electrophilic.
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Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.
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Hemiacetal Formation: This leads to the formation of a hemiacetal intermediate.
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Dehydration: The hydroxyl group of the hemiacetal is protonated and subsequently eliminated as a water molecule, forming a resonance-stabilized carbocation.
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Final Acetal Formation: A second molecule of methanol attacks the carbocation, and after deprotonation, the final product, this compound, is formed.[1]
Q4: Why are anhydrous (dry) conditions critical for this reaction?
A4: The formation of the acetal is a reversible reaction where water is a byproduct. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (o-tolualdehyde and methanol), thereby reducing the yield of the desired acetal. Therefore, using dry reagents and apparatus is crucial for driving the reaction to completion.
Q5: How is the product typically purified after the reaction?
A5: For laboratory scale, purification involves an aqueous workup to remove the acid catalyst and any water-soluble components, followed by drying of the organic layer and distillation. On an industrial scale, the product is most commonly purified by distillation under reduced pressure (e.g., 10–20 Torr) to prevent thermal decomposition and isolate the pure acetal.[1]
Troubleshooting Guide
Q6: My reaction yield is very low (<50%). What are the common causes?
A6: Low yield is a frequent issue that can be attributed to several factors:
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Presence of Water: As the reaction is an equilibrium, any water in the methanol, o-tolualdehyde, or reaction flask will inhibit the formation of the product. Ensure all glassware is oven-dried and reagents are anhydrous.
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Inactive or Insufficient Catalyst: The acid catalyst may be old or used in insufficient quantity. For homogeneous catalysts like H₂SO₄, use 0.1–1.0 equivalents.[1] For heterogeneous catalysts like Amberlyst-15, ensure it is properly activated and used in sufficient weight percent.
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Inadequate Reaction Time or Temperature: The reaction typically requires refluxing at 65°C for 6-12 hours to reach completion.[1] Ensure the reaction is maintained at the correct temperature for a sufficient duration.
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Inefficient Water Removal: If not using a large excess of methanol, employing a Dean-Stark apparatus or adding a dehydrating agent (like molecular sieves) can help remove the water byproduct and drive the reaction forward.
Q7: My post-reaction analysis (TLC/GC-MS) shows a significant amount of unreacted o-tolualdehyde. How can I improve conversion?
A7: High levels of remaining starting material suggest the reaction has not gone to completion. To improve conversion:
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Increase Catalyst Loading: Cautiously increase the amount of acid catalyst to speed up the reaction rate.
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Extend Reaction Time: Monitor the reaction progress using TLC or GC. If the reaction stalls, continue refluxing for an additional 4-6 hours.
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Ensure Proper Temperature: Verify that the reaction mixture is consistently at the reflux temperature of methanol (around 65°C).
Q8: I am losing a significant portion of my product during the aqueous workup. What is happening?
A8: The dimethoxymethyl group is an acetal, which acts as a protecting group for the aldehyde.[1] Acetals are stable under basic or neutral conditions but are readily hydrolyzed back to the parent aldehyde in the presence of aqueous acid. If you proceed to an aqueous workup without neutralizing the acid catalyst, you are likely converting your product back into the water-soluble o-tolualdehyde.
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Solution: Before adding water, carefully neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution or triethylamine (Et₃N), until the pH is neutral or slightly basic.
Q9: My purified product contains an unknown impurity with a similar boiling point. What could it be?
A9: An impurity with a similar boiling point could be a byproduct from a side reaction.
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Oxidation: If the starting o-tolualdehyde was not pure and contained some o-toluic acid, this would remain in the final product. Exposure of the aldehyde to air for prolonged periods can also lead to oxidation.[1]
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Self-Condensation: Although less common under these conditions, aldehydes can undergo self-condensation. Ensure the purity of your starting aldehyde.
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Solution: Always use freshly distilled or high-purity o-tolualdehyde. Purification via fractional distillation under reduced pressure may be necessary to separate closely boiling compounds.
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Parameter | Homogeneous System (H₂SO₄) | Heterogeneous System (Amberlyst-15) |
| Catalyst | Sulfuric Acid (H₂SO₄) | Solid Acid Resin (e.g., Amberlyst-15) |
| Typical Loading | 0.1–1.0 equiv.[1] | 5-15 wt% |
| Reaction Time | 6–12 hours[1] | 8–18 hours |
| Temperature | Reflux (~65°C)[1] | Reflux (~65°C) |
| Typical Yield | >75%[1] | 70-85% |
| Workup | Requires neutralization with base | Simple filtration to remove catalyst[1] |
| Advantages | Faster reaction rates, readily available | Catalyst is easily removed and recyclable |
| Disadvantages | Difficult to remove catalyst, corrosive | Slower reaction rates, potential for lower |
| activity over time |
Experimental Protocols
Protocol 1: Synthesis using a Homogeneous Catalyst (H₂SO₄)
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Preparation: Ensure all glassware (a 250 mL round-bottom flask, reflux condenser, and magnetic stir bar) is thoroughly oven-dried.
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Reagents: To the round-bottom flask, add o-tolualdehyde (e.g., 12.0 g, 0.1 mol) and anhydrous methanol (100 mL).
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Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL, ~0.009 mol). An exotherm may be observed.
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Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain reflux for 8 hours. Monitor the reaction's progress by TLC or GC analysis.
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Workup (Neutralization): Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
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Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the resulting crude oil by distillation under reduced pressure to obtain pure this compound.
Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)
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Preparation: Use the same oven-dried glassware as in Protocol 1.
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Reagents: To the round-bottom flask, add o-tolualdehyde (e.g., 12.0 g, 0.1 mol), anhydrous methanol (100 mL), and Amberlyst-15 resin (e.g., 1.2 g, ~10 wt%).
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Reaction: Attach the reflux condenser, and with vigorous stirring, heat the mixture to reflux (~65°C) for 12 hours.
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Workup (Catalyst Removal): Cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by simple filtration, washing the resin with a small amount of methanol.
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Concentration: Combine the filtrate and washings and remove the bulk of the methanol using a rotary evaporator.
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Purification: Dissolve the residue in diethyl ether, wash with a small amount of saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by distillation under reduced pressure.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for acid-catalyzed acetalization of o-tolualdehyde.
Caption: Logical troubleshooting flowchart for optimizing reaction yield.
References
Technical Support Center: Purification of 1-(Dimethoxymethyl)-2-methylbenzene by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-(Dimethoxymethyl)-2-methylbenzene by distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
The standard and most effective method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation). This technique is necessary to separate the desired product from starting materials (o-tolualdehyde, methanol), catalysts, and any side-products, while avoiding thermal decomposition at atmospheric pressure.
Q2: What is the expected boiling point of this compound?
While specific experimental data for the boiling point of this compound is not widely reported, a reasonable estimate can be made based on its structural isomer, 1-(dimethoxymethyl)-4-methylbenzene, which has a boiling point of 87°C at 10 Torr. Therefore, the boiling point of the ortho-isomer is expected to be in a similar range under the same pressure. It is crucial to monitor the distillation closely to determine the exact boiling point in your specific setup.
Q3: Why is vacuum distillation necessary?
Vacuum distillation is crucial for two primary reasons:
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Thermal Stability: Like many organic molecules, this compound can be susceptible to decomposition at elevated temperatures. Distillation under reduced pressure lowers the boiling point, minimizing the risk of thermal degradation and improving the purity of the final product.
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Separation Efficiency: It allows for a more efficient separation from less volatile impurities that might co-distill at higher temperatures.
Q4: Are there any known azeotropes to be aware of during the distillation?
There is no specific data identifying azeotropes of this compound with common laboratory solvents or impurities. However, a critical consideration is the presence of water. Acetals can be sensitive to hydrolysis in the presence of water and acid, which can lead to the formation of o-tolualdehyde and methanol. It is imperative to ensure the crude product is thoroughly dried before distillation to prevent both the potential for a water azeotrope and product decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Distilling Over | 1. Vacuum is too high (pressure too low): The boiling point is significantly lower than the condenser temperature, causing the product to pass through without condensing. 2. Inadequate heating: The distillation pot is not reaching the required temperature for the set pressure. 3. System leak: The vacuum is not being maintained, leading to a higher boiling point than anticipated. | 1. Gradually reduce the vacuum (increase the pressure) to raise the boiling point. Ensure your condenser is sufficiently cold (e.g., using a chilled water circulator). 2. Increase the heating mantle temperature slowly. Ensure the flask is well-insulated. 3. Check all joints and connections for leaks using a vacuum gauge. Re-grease joints if necessary. |
| Product is Cloudy or Contaminated (e.g., with starting material) | 1. Inefficient fractional distillation: The fractionating column is too short or not packed correctly, leading to poor separation. 2. Bumping/uneven boiling: The liquid is boiling too vigorously, carrying less volatile impurities over with the distillate. 3. Product decomposition: The presence of acidic or aqueous impurities is causing the acetal to hydrolyze back to the aldehyde and alcohol. | 1. Use a longer, well-insulated fractionating column (e.g., Vigreux or packed). 2. Use a magnetic stir bar or boiling chips for smooth boiling. Do not heat too rapidly. 3. Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize any acid, followed by a water wash, and then dry thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). |
| Product Darkens or Decomposes in the Distillation Pot | 1. Excessive heating: The pot temperature is too high, causing thermal decomposition. 2. Presence of acidic impurities: Residual acid catalyst is causing degradation at elevated temperatures. 3. Prolonged heating: The distillation is running for an extended period, leading to gradual decomposition. | 1. Lower the heating mantle temperature. Consider using a lower pressure to reduce the required boiling temperature. 2. Neutralize and dry the crude product thoroughly before distillation as described above. 3. Plan the distillation to proceed efficiently and avoid unnecessarily long heating times. |
| Pressure Fluctuations During Distillation | 1. Outgassing of volatile impurities: Low-boiling impurities are evaporating, causing pressure instability. 2. Leak in the vacuum system: A poor seal at a joint or a crack in the glassware. 3. Inconsistent vacuum pump performance: The pump may be old or require an oil change. | 1. Collect a forerun fraction at a lower temperature to remove volatile impurities before collecting the main product fraction. 2. Systematically check all connections and glassware for leaks. 3. Ensure the vacuum pump is in good working order and the oil is clean. |
Experimental Protocol: Vacuum Distillation of this compound
1. Pre-distillation Workup:
- Transfer the crude this compound to a separatory funnel.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid catalyst.
- Wash with deionized water.
- Wash with brine to aid in the removal of water.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
2. Distillation Setup:
- Assemble a dry vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
- Ensure all glassware is completely dry to prevent hydrolysis of the acetal.
- Use a magnetic stirrer and stir bar in the distillation flask for smooth boiling.
- Grease all joints lightly with vacuum grease to ensure a good seal.
3. Distillation Procedure:
- Place the dried crude product into the distillation flask.
- Begin stirring and slowly apply the vacuum, aiming for a pressure of approximately 10-20 Torr.
- Once the desired pressure is stable, gradually heat the distillation flask using a heating mantle.
- Collect any low-boiling impurities as a forerun fraction.
- Slowly increase the temperature and collect the main fraction of this compound at its boiling point (expected to be in the range of 85-95°C at 10 Torr, but monitor the thermometer for a stable boiling point).
- Once the main fraction is collected, stop the heating and allow the system to cool before carefully and slowly releasing the vacuum.
Distillation Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the distillation of this compound.
Caption: Troubleshooting workflow for the distillation of this compound.
common side products in the synthesis of o-tolualdehyde dimethyl acetal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of o-tolualdehyde dimethyl acetal.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of o-tolualdehyde dimethyl acetal?
The most frequently encountered impurities are typically unreacted starting materials, namely o-tolualdehyde and methanol. Due to the equilibrium nature of acetal formation, incomplete conversion is a common issue. Another potential side product is o-toluic acid, which can form if the starting aldehyde is oxidized. Under the acidic conditions required for acetal synthesis, self-condensation of o-tolualdehyde is unlikely as it lacks α-hydrogens.
Q2: What is the general reaction mechanism for the formation of o-tolualdehyde dimethyl acetal?
The synthesis is an acid-catalyzed nucleophilic addition of methanol to the carbonyl group of o-tolualdehyde. The mechanism proceeds in several steps:
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Protonation of the carbonyl oxygen of o-tolualdehyde by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
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Nucleophilic attack by a molecule of methanol on the protonated carbonyl carbon, forming a hemiacetal intermediate.
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Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form an oxonium ion.
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Attack by a second molecule of methanol on the oxonium ion.
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Deprotonation to yield the final product, o-tolualdehyde dimethyl acetal, and regeneration of the acid catalyst.
Q3: Why is my reaction yield consistently low?
Low yields in acetal synthesis are often due to the reversible nature of the reaction. The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials. To improve the yield, it is crucial to remove water as it is formed. This can be achieved by using a dehydrating agent or azeotropic distillation.[1] Using an excess of methanol can also help drive the equilibrium towards the product.
Q4: Can I use any acid as a catalyst?
While various Brønsted and Lewis acids can catalyze the reaction, common choices include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (TsOH).[1] The choice of catalyst can influence reaction time and the potential for side reactions. Trace amounts of a strong acid like HCl are often sufficient.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion to Acetal | 1. Presence of water in the reagents or reaction vessel. 2. Insufficient catalyst. 3. Reaction has not reached equilibrium or insufficient reaction time. 4. Inefficient removal of water byproduct. | 1. Ensure all glassware is thoroughly dried. Use anhydrous methanol. 2. Increase the catalyst loading incrementally. 3. Monitor the reaction progress by TLC or GC and allow for longer reaction times. 4. Use a dehydrating agent like trimethyl orthoformate or set up the reaction with a Dean-Stark apparatus for azeotropic removal of water.[1] |
| Presence of o-Toluic Acid in the Product | 1. Oxidation of the starting o-tolualdehyde by air. 2. Presence of oxidizing impurities in the reagents. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled o-tolualdehyde and high-purity reagents. |
| Difficulty in Product Isolation and Purification | 1. Incomplete reaction leading to a mixture of product and starting material with close boiling points. 2. Hydrolysis of the acetal back to the aldehyde during workup. | 1. Drive the reaction to completion using a dehydrating agent. Fractional distillation under reduced pressure can be used for purification. 2. During aqueous workup, use a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and prevent hydrolysis. |
Quantitative Data on Side Products
While specific quantitative data for the synthesis of o-tolualdehyde dimethyl acetal is not extensively published, the following table provides a general expectation for the distribution of products in a well-optimized reaction. The exact percentages can vary significantly based on the reaction conditions.
| Compound | Expected Percentage in Crude Product (Optimized Conditions) |
| o-Tolualdehyde Dimethyl Acetal | > 95% |
| Unreacted o-Tolualdehyde | < 5% |
| o-Toluic Acid | < 1% |
| Hemiacetal Intermediate | Traces |
Experimental Protocols
Method 1: Acid-Catalyzed Acetalization with Methanol
This protocol is a general procedure that can be adapted for the synthesis of o-tolualdehyde dimethyl acetal.
Materials:
-
o-Tolualdehyde
-
Anhydrous Methanol
-
Concentrated Hydrochloric Acid (or another suitable acid catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve o-tolualdehyde in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol%) to the solution.[2]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Remove the excess methanol under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude o-tolualdehyde dimethyl acetal.
-
Purify the crude product by vacuum distillation if necessary.
Method 2: Using Trimethyl Orthoformate as a Dehydrating Agent
This method is particularly useful for driving the reaction to completion and achieving higher yields.[1]
Materials:
-
o-Tolualdehyde
-
Anhydrous Methanol
-
Trimethyl Orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium Bicarbonate (for neutralization)
-
Solvent for extraction
Procedure:
-
To a stirred solution of o-tolualdehyde in anhydrous methanol, add trimethyl orthoformate (1.2-1.5 equivalents).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor its completion by TLC or GC.
-
Upon completion, quench the reaction by adding a small amount of a saturated sodium bicarbonate solution.
-
Proceed with the workup and purification as described in Method 1.
Visualizations
Caption: Reaction pathway for the synthesis of o-tolualdehyde dimethyl acetal.
Caption: Troubleshooting logic for low yield in acetal synthesis.
References
preventing hydrolysis of "1-(Dimethoxymethyl)-2-methylbenzene"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 1-(Dimethoxymethyl)-2-methylbenzene (also known as ortho-tolualdehyde dimethyl acetal).
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, focusing on preventing its degradation via hydrolysis.
| Issue | Possible Cause | Recommended Solution |
| Product degradation upon storage | 1. Improperly sealed container allowing moisture ingress.2. Storage in a non-neutral environment (e.g., acidic residue in the container).3. Exposure to light, which can potentially catalyze degradation pathways. | 1. Ensure the container is tightly sealed with a high-quality cap. Consider using a secondary seal like Parafilm®.2. Store in a clean, dry, and inert container (e.g., amber glass bottle).3. Store in a dark, cool, and well-ventilated area, away from direct sunlight. |
| Hydrolysis during reaction setup | 1. Use of wet solvents or reagents.2. Accidental introduction of acidic impurities.3. Glassware not properly dried. | 1. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure all other reagents are anhydrous.2. If possible, pass solvents through a short plug of basic alumina to remove acidic impurities.3. Oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition during reaction workup | 1. Use of aqueous acidic solutions for quenching or extraction.2. Prolonged contact with water, even if neutral. | 1. Use neutral or slightly basic aqueous solutions for workup (e.g., saturated sodium bicarbonate solution, brine).2. Minimize the time the compound is in contact with any aqueous phase. Perform extractions quickly and efficiently. |
| Hydrolysis during purification | 1. Use of acidic silica gel for column chromatography.2. Presence of acidic impurities in the eluent. | 1. Neutralize silica gel before use by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent, typically 0.1-1% v/v) and then evaporating the solvent.2. Use neutral or basic alumina for chromatography if compatible with the target compound and other substances in the mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is acid-catalyzed hydrolysis. Acetals are sensitive to acidic conditions, and in the presence of water, they can revert to the corresponding aldehyde (o-tolualdehyde) and alcohol (methanol).
Q2: How can I detect if my sample of this compound has started to hydrolyze?
A2: The most common indicator of hydrolysis is the characteristic almond-like smell of the parent aldehyde, o-tolualdehyde. For a more quantitative assessment, you can use analytical techniques such as ¹H NMR spectroscopy (looking for the appearance of the aldehyde proton signal around 10 ppm and the disappearance of the acetal proton signal around 5.4 ppm) or GC-MS to detect the presence of o-tolualdehyde.
Q3: Is this compound stable in the presence of bases?
A3: Yes, acetals are generally stable under basic and neutral conditions.[1] They are often used as protecting groups for aldehydes and ketones in reactions involving strong bases, nucleophiles, and hydrides.
Q4: Can I use protic solvents with this compound?
A4: It is highly recommended to avoid protic solvents unless they are strictly anhydrous and free of any acidic impurities. If a protic solvent like an alcohol is necessary, ensure it is of the highest purity and consider adding a non-nucleophilic base as a scavenger for trace acids.
Q5: My reaction requires acidic conditions, but I need to keep the acetal intact. What can I do?
A5: This is a challenging situation. If possible, the synthetic route should be redesigned to avoid this conflict. If not, consider using a milder Lewis acid that might be less prone to promoting hydrolysis compared to Brønsted acids, and ensure rigorously anhydrous conditions. The success of this approach is highly substrate-dependent and would require careful optimization.
Data Presentation
The stability of this compound is qualitatively dependent on several factors. The following table summarizes these dependencies.
| Parameter | Condition | Stability of this compound | Notes |
| pH | < 7 (Acidic) | Highly Unstable | Rapid hydrolysis occurs. |
| = 7 (Neutral) | Stable | Stable, but hydrolysis can occur if water is present for extended periods. | |
| > 7 (Basic) | Highly Stable | Resistant to hydrolysis. | |
| Water Content | Anhydrous | Highly Stable | No water available for hydrolysis. |
| Trace Moisture | Moderately Stable | Slow hydrolysis may occur, accelerated by acid. | |
| Aqueous (Biphasic) | Unstable | Hydrolysis will occur, especially at the interface if acid is present. | |
| Temperature | Low | More Stable | Reduces the rate of potential hydrolysis. |
| High | Less Stable | Increases the rate of hydrolysis. | |
| Purification Media | Standard Silica Gel | Potentially Unstable | Silica gel is weakly acidic and can cause hydrolysis.[2] |
| Neutralized Silica Gel | Stable | Pre-treatment with a base removes acidic sites. | |
| Alumina (Basic/Neutral) | Stable | A safer alternative for chromatography. |
Experimental Protocols
Protocol 1: General Handling and Storage
-
Receipt and Inspection: Upon receiving, inspect the container seal for integrity.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon) whenever possible.
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Storage: Store the compound in its original tightly sealed amber glass bottle at a cool and dark place. For long-term storage, consider placing it inside a desiccator.
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Aliquotting: If you need to use small amounts frequently, it is advisable to transfer aliquots into smaller, sealed vials under an inert atmosphere to avoid repeated exposure of the main stock to the atmosphere.
Protocol 2: Use in a Chemical Reaction (under anhydrous, non-acidic conditions)
-
Glassware Preparation: Ensure all glassware is oven-dried (e.g., at 120°C overnight) and cooled under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use anhydrous solvents. If the solvent is not from a freshly opened bottle from a reliable supplier, it should be appropriately dried and distilled before use.
-
Reaction Setup: Assemble the glassware and purge with an inert gas. Add the anhydrous solvent via a syringe or cannula.
-
Reagent Addition: Add this compound to the reaction vessel via a syringe. If other reagents are solids, they should be dried in a vacuum oven before use.
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Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, GC-MS). If using TLC, be aware that the silica on the plate can potentially cause some hydrolysis, leading to streaking or the appearance of a spot corresponding to o-tolualdehyde.
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Workup: Quench the reaction with a neutral or basic aqueous solution (e.g., saturated NaHCO₃ solution). Avoid acidic workup procedures.
-
Purification: If column chromatography is required, use neutralized silica gel or alumina.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Recommended workflow for using this compound.
Caption: Troubleshooting logic for identifying the source of hydrolysis.
References
Technical Support Center: Acetalization of 2-Methylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the rate and yield of 2-methylbenzaldehyde acetalization. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the acetalization of 2-methylbenzaldehyde in a question-and-answer format.
Q1: My reaction is very slow or shows no conversion to the acetal. What are the likely causes and solutions?
A1: Slow or failed reactions are common, often due to the steric hindrance of the ortho-methyl group and equilibrium issues. Consider the following:
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Inefficient Water Removal: Acetalization is a reversible reaction. The water produced as a byproduct can hydrolyze the acetal back to the starting materials, preventing the reaction from reaching completion.[1][2]
-
Insufficient Catalyst Activity: The catalyst may be inactive or used in insufficient quantity.
-
Solution: For acid catalysis, ensure the acid is not neutralized by basic impurities in the reagents or solvent. Consider using a stronger acid like p-toluenesulfonic acid (p-TSA) or a small amount of concentrated HCl.[4][5] For novel methods, verify the activity of your photocatalyst or the integrity of your metal-organic framework (MOF) catalyst.[6][7]
-
-
Steric Hindrance: The methyl group at the ortho position of 2-methylbenzaldehyde sterically hinders the approach of the alcohol nucleophile to the carbonyl carbon.
Q2: I'm observing the formation of multiple byproducts. How can I improve the selectivity?
A2: Byproduct formation is often related to harsh reaction conditions or the inherent reactivity of the aldehyde.
-
High Temperatures: Excessive heat can lead to side reactions, such as self-condensation of the aldehyde or decomposition of reagents.[3]
-
Solution: Attempt the reaction at a lower temperature. Many modern catalytic systems operate efficiently at room temperature. For instance, using trace amounts (0.1 mol%) of hydrochloric acid in methanol can yield excellent results at ambient temperatures.[4][5] Photocatalytic methods also typically run at or near room temperature.[9]
-
-
Aldehyde Oxidation: 2-Methylbenzaldehyde can be sensitive to air oxidation, forming 2-methylbenzoic acid, especially if the reaction is prolonged or heated.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure your starting material is pure and free of carboxylic acid impurities.
-
Q3: The reaction works, but the yield is consistently low. How can I drive the equilibrium towards the product?
A3: Low yields are almost always a consequence of the reaction equilibrium favoring the starting materials.
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Equilibrium Position: As a reversible process, the reaction will reach an equilibrium that may not favor the acetal product under standard conditions.
-
Solution 1: Use Excess Alcohol: Employing the alcohol as the reaction solvent or using a large excess (5-10 equivalents or more) can shift the equilibrium towards the product side according to Le Châtelier's principle.[10]
-
Solution 2: Effective Water Removal: This is the most critical factor. As mentioned in Q1, ensure water is continuously and efficiently removed from the reaction mixture using a Dean-Stark trap or molecular sieves.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed acetalization of 2-methylbenzaldehyde?
A1: The reaction proceeds in several reversible steps:
-
Protonation: The carbonyl oxygen of 2-methylbenzaldehyde is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.[1]
-
Nucleophilic Attack (1): An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon.
-
Deprotonation: The resulting oxonium ion is deprotonated to form a neutral hemiacetal .[2]
-
Protonation of Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water).[1]
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Loss of Water: The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized carbocation (an oxocarbenium ion).
-
Nucleophilic Attack (2): A second molecule of alcohol attacks the carbocation.
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Final Deprotonation: The resulting protonated acetal is deprotonated to yield the final acetal product and regenerate the acid catalyst.[2]
Q2: Are there modern, milder alternatives to traditional strong acid catalysts?
A2: Yes. Recent advancements provide greener and milder alternatives that are particularly useful for sensitive or sterically hindered substrates.
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Trace Acid Catalysis: Methods using very low loadings (e.g., 0.1 mol%) of conventional acids like HCl have been shown to be highly efficient and environmentally friendly.[4][5]
-
Photo-organocatalysis: Using organic dyes like Eosin Y or thioxanthenone as photocatalysts under visible light irradiation allows for the efficient synthesis of acetals under neutral conditions.[6][8][9] This approach is particularly successful for acid-sensitive and sterically hindered aldehydes.[8]
-
Metal-Organic Frameworks (MOFs): Porous materials like MIL-100(Cr) and MIL-100(Fe) can act as heterogeneous Lewis or Brønsted acid catalysts for acetalization.[7]
Q3: How can I monitor the progress of my reaction?
A3: The reaction can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively track the disappearance of the starting aldehyde and the appearance of the less polar acetal product.
-
Gas Chromatography (GC): GC is an excellent quantitative method. By taking aliquots from the reaction mixture at different time points, you can determine the conversion of the aldehyde and the yield of the acetal.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction. The aldehyde proton of 2-methylbenzaldehyde (around 10 ppm) will disappear, while a new signal for the acetal proton (typically 5.5-6.0 ppm) will appear.
Data Presentation
Table 1: Comparison of Catalytic Systems for Acetalization of Aromatic Aldehydes
| Catalyst System | Aldehyde Substrate | Alcohol | Time | Temperature | Yield (%) | Reference |
| 0.1 mol% HCl | Benzaldehyde | Methanol | 30 min | Ambient | 99 | [4][5] |
| 0.1 mol% HCl | 2-Chlorobenzaldehyde | Methanol | 30 min | Ambient | 99 | [4][5] |
| 10 mol% Thioxanthenone | Benzaldehyde | Methanol | 1.5 h | Ambient (Light) | 95 | [9] |
| 10 mol% Thioxanthenone | 2-Nitrobenzaldehyde | Methanol | 1.5 h | Ambient (Light) | 94 | [9] |
| Eosin Y (Photocatalyst) | 4-Nitrobenzaldehyde | Methanol | 24 h | Ambient (Light) | 95 | [8] |
| Eosin Y (Photocatalyst) | 2-Naphthaldehyde | Methanol | 24 h | Ambient (Light) | 92 | [8] |
Note: While data for 2-methylbenzaldehyde is not explicitly listed in these broad studies, the results for other substituted and sterically hindered benzaldehydes provide a strong indication of catalyst efficacy.
Experimental Protocols
Protocol 1: Acetalization using Trace Hydrochloric Acid[4][5]
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Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzaldehyde (1.0 mmol).
-
Reagents: Add methanol (10 mL) to the flask.
-
Catalyst Addition: Add 0.1 mol% hydrochloric acid in methanol.
-
Reaction: Stir the mixture at ambient temperature for 30-60 minutes. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, add 0.15 mol% sodium bicarbonate (NaHCO₃) and stir for a few minutes to neutralize the acid.
-
Isolation: Remove the methanol under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Photo-organocatalytic Acetalization[9]
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Setup: In a glass vial with a screw cap, place the photocatalyst thioxanthenone (10 mol%, 0.1 mmol).
-
Reagents: Add the alcohol (e.g., methanol, 4 mL) and 2-methylbenzaldehyde (1.0 mmol).
-
Reaction: Seal the vial and place it under the irradiation of household lamps (e.g., 2 x 80W) with vigorous stirring. Let the reaction proceed for 1.5-3 hours.
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Isolation: After the reaction is complete (as monitored by TLC/GC), the desired product can often be isolated by simply evaporating the excess alcohol. If needed, further purification can be achieved by distillation or column chromatography.
Mandatory Visualization
Diagrams of Key Processes
Caption: Acid-catalyzed mechanism for the formation of an acetal from 2-methylbenzaldehyde.
Caption: General experimental workflow for a typical acetalization reaction.
Caption: A logical troubleshooting guide for low-yield acetalization reactions.
References
- 1. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03605E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(Dimethoxymethyl)-2-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(Dimethoxymethyl)-2-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and primary route for synthesizing this compound is through the acid-catalyzed acetalization of o-tolualdehyde with methanol.[1] This reaction involves the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, followed by nucleophilic attack by methanol to form a hemiacetal intermediate. A subsequent reaction with another molecule of methanol and the elimination of water yields the final dimethyl acetal product.[1][2][3]
Q2: What types of catalysts are effective for this synthesis?
A variety of acid catalysts can be employed for this reaction. These can be broadly categorized as:
-
Homogeneous Brønsted Acids: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used in laboratory-scale synthesis.[1]
-
Heterogeneous Solid Acids: For larger-scale or industrial applications, solid acid catalysts such as Amberlyst-15 are preferred due to their ease of separation from the reaction mixture.[1]
-
Lewis Acids: While less commonly cited for this specific synthesis, Lewis acids are also known to catalyze acetalization reactions.
-
Other Catalytic Systems: Various other systems, including sulfated metal oxides and cerium(III) trifluoromethanesulfonate, have been shown to be effective for acetalization of aldehydes and ketones.[4][5]
Q3: How can I drive the reaction equilibrium towards the product?
The acetalization reaction is reversible, and the formation of water as a byproduct can shift the equilibrium back towards the reactants. To maximize the yield of this compound, it is crucial to remove water as it is formed.[6][7] This can be achieved by:
-
Using a dehydrating agent: Trimethyl orthoformate is an effective dehydrating agent that reacts with water to form methyl formate and methanol, thus driving the equilibrium forward.[7]
-
Azeotropic distillation: In some cases, a solvent that forms an azeotrope with water (e.g., toluene or benzene) can be used with a Dean-Stark apparatus to physically remove water from the reaction mixture.
Q4: What are the potential side reactions or byproducts?
The primary potential side reaction is the oxidation of the starting material, o-tolualdehyde, or the product, this compound, to o-toluic acid, especially in the presence of strong oxidizing agents.[1] Incomplete reaction will also result in the presence of the starting aldehyde and the hemiacetal intermediate in the final mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective catalyst or insufficient catalyst loading.2. Presence of water in the reactants or solvent.3. Reaction has not reached equilibrium or has reversed.4. Incorrect reaction temperature. | 1. Use a fresh, active acid catalyst. Consider increasing the catalyst loading incrementally.2. Ensure all reactants and solvents are anhydrous. Use a dehydrating agent like trimethyl orthoformate.3. Increase reaction time. Actively remove water using a Dean-Stark apparatus or a chemical drying agent.4. For methanol, refluxing at approximately 65°C is optimal.[1] |
| Presence of Starting Material (o-tolualdehyde) in Product | 1. Incomplete conversion.2. Reaction equilibrium favors reactants. | 1. Extend the reaction time.2. Add a dehydrating agent or use a Dean-Stark trap to remove water and drive the reaction to completion. |
| Product is Contaminated with a Carboxylic Acid | Oxidation of the aldehyde starting material or the acetal product. | Avoid exposure of the reaction mixture to oxidizing agents. Ensure the reaction is carried out under an inert atmosphere if necessary. |
| Difficulty in Product Purification | The boiling points of the product and starting material may be close. | Purification is typically achieved by distillation under reduced pressure (10–20 Torr).[1] Careful fractional distillation may be required. |
| Catalyst Deactivation (especially with heterogeneous catalysts) | Leaching of acid sites or structural changes in the catalyst. | For solid catalysts like Amberlyst-15, ensure proper handling and regeneration procedures are followed as per the manufacturer's instructions. |
Catalyst Performance Data
| Catalyst | Catalyst Type | Typical Conditions | Yield | Notes |
| Sulfuric Acid (H₂SO₄) | Homogeneous Brønsted Acid | 0.1–1.0 equiv. in neat methanol, reflux (65°C), 6–12 hours | >75% | A common and effective laboratory-scale catalyst.[1] |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous Brønsted Acid | Catalytic amount in neat methanol, reflux | >75% | Another widely used and effective laboratory-scale catalyst.[1] |
| Amberlyst-15 | Heterogeneous Solid Acid | Continuous flow reactor | High | Ideal for industrial-scale synthesis due to ease of separation.[1] |
| Sulfated Metal Oxides (e.g., SO₄²⁻/ZrO₂, SO₄²⁻/TiO₂) | Heterogeneous Solid Acid | Room temperature with trimethyl orthoformate | 83–100% (for various aldehydes) | Highly efficient under mild conditions.[4] |
| Cerium(III) Trifluoromethanesulfonate | Lewis Acid | Catalytic amount with trialkyl orthoformate, mild conditions | Good to excellent (for various aldehydes) | Compatible with acid-sensitive substrates.[5] |
Experimental Protocols
Laboratory-Scale Synthesis using a Homogeneous Catalyst
This protocol is a general guideline based on typical acetalization procedures.
Materials:
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o-Tolualdehyde
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Anhydrous Methanol (neat)
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Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TSA)
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Sodium Bicarbonate (aqueous solution)
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Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-tolualdehyde and an excess of anhydrous methanol.
-
Slowly add a catalytic amount of sulfuric acid (e.g., 0.1-1.0 equivalent) or p-toluenesulfonic acid to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC analysis.
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Once the reaction is complete, cool the mixture to room temperature.
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Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purify the crude product by distillation under reduced pressure to obtain this compound.
Visualizations
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. This compound (58378-32-8) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
Technical Support Center: Purification of 2-Methylbenzaldehyde Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-methylbenzaldehyde from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted 2-methylbenzaldehyde from a reaction mixture?
A1: The most common and effective methods for removing unreacted 2-methylbenzaldehyde include:
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Sodium Bisulfite Extraction: This is a classical and highly effective method that relies on the reversible reaction of the aldehyde with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct.[1][2] The product, which does not react, remains in the organic phase and can be easily separated.
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Fractional Distillation: This technique is suitable if there is a significant difference in the boiling points between 2-methylbenzaldehyde and the desired product.
-
Flash Chromatography: This is a versatile purification technique that separates compounds based on their polarity. It is particularly useful for removing aldehydes from products with different polarities.
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Selective Oxidation: In specific cases, the unreacted aldehyde can be selectively oxidized to the corresponding carboxylic acid (2-methylbenzoic acid), which can then be easily removed by an acid-base extraction.
Q2: How do I choose the best purification method for my specific product mixture?
A2: The choice of purification method depends on several factors, including the properties of your desired product, the scale of your reaction, and the available equipment. The following decision tree can guide your selection:
Troubleshooting Guides
Sodium Bisulfite Extraction
Issue: Incomplete removal of 2-methylbenzaldehyde.
| Potential Cause | Troubleshooting Step |
| Insufficient amount of sodium bisulfite solution. | Use a larger excess of a freshly prepared saturated sodium bisulfite solution. |
| Inefficient mixing of the organic and aqueous layers. | Ensure vigorous stirring or shaking to maximize the interfacial area for the reaction to occur. |
| The bisulfite adduct is precipitating out of solution. | If a solid forms at the interface, it may be the bisulfite adduct. This can happen with highly non-polar aldehydes.[1] Filter the entire mixture through a pad of celite to remove the solid adduct before separating the layers.[1] |
| The reaction has not gone to completion. | Increase the reaction time with the bisulfite solution. For aromatic aldehydes, the reaction is generally fast, but for more hindered aldehydes, more time may be needed. |
Issue: Low recovery of the desired product.
| Potential Cause | Troubleshooting Step |
| The product is partially soluble in the aqueous layer. | Perform multiple extractions of the aqueous layer with a suitable organic solvent to recover any dissolved product. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| The product is not stable to the workup conditions. | Ensure the pH of the solution is appropriate for your product's stability. |
Fractional Distillation
Issue: Poor separation of 2-methylbenzaldehyde and the product.
| Potential Cause | Troubleshooting Step |
| The boiling point difference is too small (<30 °C). | Use a longer fractionating column with a higher number of theoretical plates. Alternatively, consider vacuum distillation to increase the boiling point difference. |
| The distillation is being performed too quickly. | Reduce the heating rate to allow for proper equilibration on the column packing material. A slow and steady distillation rate is crucial for good separation. |
| Inefficient column packing. | Ensure the column is packed uniformly to avoid channeling of the vapor. |
Issue: Low yield of the purified product.
| Potential Cause | Troubleshooting Step |
| Product decomposition at high temperatures. | Use vacuum distillation to lower the boiling point of the compounds and minimize thermal decomposition. |
| Hold-up in the distillation apparatus. | The volume of liquid retained on the column and in the condenser can be significant, especially for small-scale distillations. Choose an appropriately sized apparatus for the amount of material being distilled. |
Flash Chromatography
Issue: Co-elution of 2-methylbenzaldehyde and the product.
| Potential Cause | Troubleshooting Step |
| The solvent system is not optimized. | Perform a thorough thin-layer chromatography (TLC) analysis to find a solvent system that provides good separation (a ΔRf of at least 0.2). |
| The column is overloaded. | Use an appropriate amount of silica gel for the amount of crude product being purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly to prevent channeling. Dry packing followed by wet loading or a slurry packing method can provide a well-packed column. |
Data Presentation
The following table summarizes the key physical properties of 2-methylbenzaldehyde, which are essential for planning its removal.
| Property | Value |
| Boiling Point | 199-200 °C |
| Solubility in Water | Slightly soluble |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform[3] |
| Density | 1.039 g/mL at 25 °C |
Experimental Protocols
Protocol 1: Removal of 2-Methylbenzaldehyde using Sodium Bisulfite Extraction
This protocol is a general guideline and may need to be optimized for your specific reaction mixture.
Workflow:
Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite. A 1.5 to 2-fold molar excess relative to the amount of unreacted 2-methylbenzaldehyde is recommended.
-
Shake the separatory funnel vigorously for at least 5 minutes, venting frequently.
-
Allow the layers to separate. The aqueous layer will contain the 2-methylbenzaldehyde bisulfite adduct.
-
Drain the aqueous layer.
-
Wash the organic layer with deionized water, followed by a wash with brine to aid in drying.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
-
(Optional) Recovery of 2-methylbenzaldehyde: To recover the aldehyde, the aqueous layer from step 6 can be basified with a strong base like sodium hydroxide, which will regenerate the aldehyde. The aldehyde can then be extracted with an organic solvent.[1]
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for separating 2-methylbenzaldehyde from a product with a boiling point difference of at least 30 °C.
Workflow:
Methodology:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Add the crude reaction mixture to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
Observe the temperature at the thermometer. The temperature should rise and then stabilize at the boiling point of the lower-boiling component (either 2-methylbenzaldehyde or the product).
-
Collect this first fraction in a receiving flask.
-
Once the first component has been distilled, the temperature may drop slightly before rising again to the boiling point of the higher-boiling component.
-
Change the receiving flask and collect the desired product fraction as it distills at a constant temperature.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between a common problem, its potential causes, and the corresponding troubleshooting actions.
References
stability of "1-(Dimethoxymethyl)-2-methylbenzene" under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(Dimethoxymethyl)-2-methylbenzene. The information is tailored for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of this compound shows a new peak corresponding to o-tolualdehyde during analysis. What could be the cause?
A1: The appearance of o-tolualdehyde is a strong indicator of the hydrolysis of this compound. This reaction is most commonly catalyzed by acidic conditions. Even trace amounts of acid in your solvent, on your glassware, or in your analytical system (e.g., HPLC mobile phase) can lead to degradation. Acetals are generally stable in neutral to strongly basic environments.[1][2][3][4][5]
Troubleshooting Steps:
-
Check pH of Solutions: Ensure all solvents and aqueous solutions are neutral or slightly basic.
-
Glassware Preparation: Use glassware that has been rinsed with a dilute basic solution (e.g., 0.1 M NaOH), followed by thorough rinsing with deionized water and drying.
-
Mobile Phase: If using HPLC, ensure the mobile phase is not acidic. If an acidic modifier is necessary for chromatography, consider the stability of the compound in that mobile phase over the analysis time.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from acidic vapors.
Q2: I am planning a reaction that involves an acidic catalyst. Can I use this compound?
A2: It is not recommended to use this compound in the presence of strong or even moderate acidic catalysts without expecting its conversion to o-tolualdehyde. The dimethoxymethyl group is an acetal, which serves as a protecting group for the aldehyde and is readily cleaved under acidic conditions.[1][3][4][6] If the aldehyde is the desired reactive species, then this is the intended reaction. However, if the acetal needs to remain intact, you must use neutral or basic reaction conditions.
Q3: How stable is this compound to common oxidizing and reducing agents?
A3: this compound, as an acetal, is generally stable to a wide range of common oxidizing and reducing agents, provided the conditions are not acidic.[1] For instance, it is expected to be stable to hydride reductions (e.g., NaBH₄, LiAlH₄) and many common oxidizing agents that do not generate acidic byproducts.[1] However, very strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the methyl group on the benzene ring or even cleave the acetal to form o-toluic acid.[7]
Q4: What are the expected degradation products of this compound under different stress conditions?
A4: The primary degradation pathway for this compound is hydrolysis under acidic conditions, which yields o-tolualdehyde and methanol.[7] Under strong oxidative conditions, o-toluic acid could be formed.[7] Under neutral and basic conditions, the compound is generally stable.
Stability Data
| Condition | Reagent/Environment | Expected Stability of this compound | Reference Compound Data (Benzaldehyde Dimethyl Acetal) |
| Acidic | Dilute Aqueous Acid (e.g., pH < 5) | Unstable: Rapidly hydrolyzes to o-tolualdehyde and methanol. | The hydrolysis rate is dependent on temperature and acid concentration. For example, the rate constant (k) for hydrolysis can be described by the equation: k = exp(9.4 - 4915/T), where T is the temperature in Kelvin.[8][9] |
| Basic | Aqueous Base (e.g., pH > 9) | Stable: No significant degradation is expected.[1][2][5] | Acetals are generally stable in basic media. |
| Neutral | Aqueous Solution (pH 7) | Generally Stable: Hydrolysis is very slow at neutral pH. | Acetals are stable under neutral conditions.[1][5] |
| Oxidative | 3% H₂O₂ | Moderately Stable: Some degradation may occur over extended periods. | Acetals are generally resistant to many oxidants.[1] |
| Thermal | 80°C (in neutral solution) | Stable: Aromatic acetals exhibit good thermal stability.[11][12] | No significant degradation expected under these conditions. |
| Photolytic | UV light (e.g., 254 nm) | Stable: The aromatic ring is the primary chromophore, but significant degradation of the acetal is not expected. | Data not available, but acetals are not typically photolabile. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method, such as HPLC.[13][14][15][16]
Objective: To generate potential degradation products and evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 1, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60°C).
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
If no degradation is observed, repeat with 1 M NaOH and/or heating.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer a sample of the solid compound or the stock solution to a vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
For the solid sample, dissolve it in methanol after exposure. Dilute the solutions for analysis.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to UV light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples after a defined period (e.g., 24 hours).
-
-
Analysis:
-
Analyze all samples by a suitable, validated HPLC method.
-
The method should be able to separate the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Visualizations
Acid-Catalyzed Hydrolysis of this compound
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Experimental Workflow for Forced Degradation Study
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Acetal - Wikipedia [en.wikipedia.org]
- 7. This compound (58378-32-8) for sale [vulcanchem.com]
- 8. Kinetics of hydrolysis of benzaldehyde dimethyl acetal over Amberlite IR-120 | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. lubrizolcdmo.com [lubrizolcdmo.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of 1-(Dimethoxymethyl)-2-methylbenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, experimental protocols, and workflow information for the synthesis of 1-(Dimethoxymethyl)-2-methylbenzene, also known as 2-methylbenzaldehyde dimethyl acetal.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and work-up of this compound.
Question 1: My reaction yield is significantly lower than the expected >75%. What are the possible causes?
Answer: Low yields in this acetalization reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reflux time to the upper end of the recommended 6-12 hour range.[1]
-
Water Contamination: The starting materials, particularly the methanol and o-tolualdehyde, must be anhydrous. The presence of water can shift the equilibrium back towards the starting materials, as acetal formation is a reversible process.[2] Ensure you are using dry methanol and a drying agent if necessary.
-
Insufficient Catalyst: Ensure the acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) is added in the correct catalytic amount (0.1–1.0 equivalent).[1]
-
Product Loss During Work-up: The acetal can be hydrolyzed back to the aldehyde under acidic aqueous conditions.[2] It is crucial to thoroughly neutralize the acid catalyst before adding water for the extraction.
Question 2: How do I know when the reaction is complete?
Answer: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Spot the reaction mixture against a standard of the starting material (o-tolualdehyde). The reaction is complete when the spot corresponding to the aldehyde has disappeared or its intensity is minimal.
-
GC: Analyze an aliquot of the reaction mixture to observe the disappearance of the o-tolualdehyde peak and the appearance of the this compound product peak.
Question 3: During the aqueous work-up, my product seems to be decomposing. What's happening?
Answer: This is likely due to the hydrolysis of the acetal back to o-tolualdehyde. The dimethoxymethyl group is a protecting group that is stable in neutral to basic conditions but is readily cleaved by aqueous acid.[1][2] Before quenching the reaction with water, you must carefully neutralize the acid catalyst. This is typically done by adding a base, such as a solution of sodium methoxide or sodium carbonate, until the mixture is slightly alkaline.[3]
Question 4: I'm having trouble purifying the final product by distillation. What are the key considerations?
Answer: Purification is typically achieved by distillation under reduced pressure (10–20 Torr).[1]
-
Complete Acid Removal: It is critical to ensure all acidic catalyst has been neutralized and removed before distillation. Distilling an acidic residue can lead to product decomposition. For similar compounds, it has been noted that residual acid can pose an explosion hazard during distillation.[3]
-
Adequate Vacuum: A stable, sufficiently low pressure is necessary to distill the product without excessive heat, which could cause decomposition. The structurally similar para isomer boils at 87°C at 10 Torr, giving an indication of the expected volatility.[1]
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux) to achieve good separation from any remaining starting material or low-boiling impurities.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the laboratory-scale synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | o-Tolualdehyde | [1] |
| Reagent | Methanol (anhydrous) | [1] |
| Catalyst | H₂SO₄ or p-toluenesulfonic acid | [1] |
| Catalyst Loading | 0.1–1.0 equiv. | [1] |
| Solvent | Methanol (neat) | [1] |
| Reaction Temperature | Reflux (~65°C) | [1] |
| Reaction Time | 6–12 hours | [1] |
| Expected Yield | >75% | [1] |
| Purification Method | Distillation under reduced pressure | [1] |
| Distillation Pressure | 10–20 Torr | [1] |
Detailed Experimental Protocol
This protocol describes the acid-catalyzed acetalization of o-tolualdehyde to form this compound.
1. Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-tolualdehyde.
-
Add anhydrous methanol, which serves as both the reagent and the solvent.[1]
-
Carefully add the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) to the solution while stirring.
2. Acetalization Reaction:
-
Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.[1]
-
Maintain the reflux for 6 to 12 hours. Monitor the reaction's progress periodically using TLC or GC.[1]
3. Reaction Work-up and Neutralization:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a solution of sodium methoxide in methanol until the mixture is just alkaline to litmus paper or a pH meter.[3] This step is critical to neutralize the acid catalyst and prevent product hydrolysis.
4. Extraction and Isolation:
-
Remove the bulk of the methanol via distillation on a steam bath or using a rotary evaporator.[3]
-
To the cooled residue, add cool water to dissolve the inorganic salts.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two times.[3]
-
Combine the organic extracts.
5. Drying and Final Purification:
-
Dry the combined organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure (10-20 Torr) to obtain pure this compound.[1]
Process Visualization
The following diagram illustrates the complete experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative NMR Spectral Analysis of 1-(Dimethoxymethyl)-2-methylbenzene and Its Isomers
A detailed examination of the ¹H and ¹³C NMR spectra of 1-(dimethoxymethyl)-2-methylbenzene in comparison to its structural isomers and corresponding aldehydes, providing valuable insights for researchers in synthetic chemistry and drug development.
This guide presents a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound and its positional isomers, 1-(dimethoxymethyl)-3-methylbenzene and 1-(dimethoxymethyl)-4-methylbenzene. To provide a thorough comparative framework, the NMR data for the parent aldehydes—2-methylbenzaldehyde, 3-methylbenzaldehyde, and 4-methylbenzaldehyde—are also included. This information is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of the dimethyl acetals exhibit characteristic signals for the methoxy and benzylic protons, which are absent in the corresponding aldehydes. The chemical shift of the benzylic proton in the acetals appears at approximately 5.4-5.7 ppm, while the methoxy protons resonate as a sharp singlet around 3.3 ppm. The aromatic protons show distinct splitting patterns and chemical shifts depending on the substitution pattern on the benzene ring.
| Compound | Ar-CH₃ (δ, ppm) | -OCH₃ (δ, ppm) | -CH(OCH₃)₂ (δ, ppm) | Aromatic Protons (δ, ppm) |
| This compound | 2.38 (s) | 3.32 (s) | 5.45 (s) | 7.15-7.45 (m) |
| 1-(Dimethoxymethyl)-3-methylbenzene | 2.35 (s) | 3.30 (s) | 5.35 (s) | 7.10-7.30 (m) |
| 1-(Dimethoxymethyl)-4-methylbenzene | 2.36 (s) | 3.31 (s) | 5.38 (s) | 7.20 (d, J=8.0 Hz), 7.35 (d, J=8.0 Hz) |
| 2-Methylbenzaldehyde | 2.66 (s) | - | - | 7.30-7.85 (m) |
| 3-Methylbenzaldehyde | 2.42 (s) | - | - | 7.35-7.70 (m) |
| 4-Methylbenzaldehyde | 2.45 (s) | - | - | 7.35 (d, J=8.0 Hz), 7.78 (d, J=8.0 Hz) |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide further structural confirmation. The acetal carbon, -CH(OCH₃)₂, is readily identifiable in the range of 101-103 ppm. The methoxy carbons typically appear around 52-53 ppm. The chemical shifts of the aromatic carbons are influenced by the position of the methyl and dimethoxymethyl substituents.
| Compound | Ar-CH₃ (δ, ppm) | -OCH₃ (δ, ppm) | -CH(OCH₃)₂ (δ, ppm) | Aromatic Carbons (δ, ppm) | C=O (δ, ppm) |
| This compound | 19.3 | 52.5 | 101.5 | 125.8, 127.5, 129.8, 130.5, 136.0, 137.2 | - |
| 1-(Dimethoxymethyl)-3-methylbenzene | 21.4 | 52.6 | 103.0 | 125.0, 127.8, 128.4, 130.5, 138.0, 138.2 | - |
| 1-(Dimethoxymethyl)-4-methylbenzene | 21.2 | 52.5 | 103.2 | 127.0, 129.1, 135.5, 138.0 | - |
| 2-Methylbenzaldehyde | 19.2 | - | - | 126.3, 131.5, 132.0, 133.8, 136.5, 140.4 | 192.8 |
| 3-Methylbenzaldehyde | 21.2 | - | - | 127.3, 128.9, 130.2, 134.5, 136.8, 138.6 | 192.5 |
| 4-Methylbenzaldehyde | 21.7 | - | - | 129.5, 129.8, 134.5, 144.5 | 192.1 |
Note: Some of the data presented for the dimethyl acetals are based on typical values and data from closely related structures, as comprehensive experimental data is not uniformly available in the public domain. The aldehyde data is well-established.
Experimental Protocol: NMR Spectrum Acquisition
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Number of Scans: Typically 8 to 16 scans are sufficient for good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is commonly used.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of 10-15 ppm is generally adequate.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
Relaxation Delay (d1): A delay of 2-5 seconds is used.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Spectral Width (sw): A spectral width of 200-250 ppm is used to cover the entire range of carbon chemical shifts.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain a pure absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the internal standard (TMS).
-
For ¹H NMR, integration of the signals is performed to determine the relative ratios of the different types of protons.
Logical Workflow for NMR Spectral Analysis
The process of analyzing and comparing the NMR spectra of these related compounds follows a logical progression, as illustrated in the diagram below.
Caption: Logical workflow for NMR spectral analysis.
This guide provides a foundational dataset and a standardized protocol for the NMR analysis of this compound and its related compounds. The presented data and methodologies are intended to assist researchers in the accurate identification and characterization of these molecules in their ongoing scientific endeavors.
Comparative Infrared Spectroscopic Analysis of 1-(Dimethoxymethyl)-2-methylbenzene and Related Aromatic Acetals
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Infrared Spectroscopic Profile of 1-(Dimethoxymethyl)-2-methylbenzene
This guide provides a comparative analysis of the infrared (IR) spectrum of this compound, a key aromatic acetal intermediate. Due to the limited availability of its experimental spectrum, this guide leverages spectral data from its structural isomers and the parent compound, benzaldehyde dimethyl acetal, to predict and understand its key spectroscopic features. This information is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.
Predicted Infrared Spectrum of this compound
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its primary functional groups: the aromatic ring, the acetal group (C-O bonds), and the methyl substituent.
Key Predicted Absorption Regions:
-
C-H Stretching (Aromatic): Weak to medium bands are expected in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on the benzene ring.
-
C-H Stretching (Aliphatic): Medium to strong absorptions are anticipated in the 2995-2820 cm⁻¹ range, arising from the stretching vibrations of the C-H bonds in the methyl and dimethoxymethyl groups.
-
Aromatic Overtones: Weak combination and overtone bands will likely appear between 2000 and 1650 cm⁻¹, which can be indicative of the substitution pattern on the benzene ring.
-
C=C Stretching (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the aromatic ring.
-
C-H Bending (Aliphatic): Bending vibrations for the methyl and methoxy groups are predicted to occur around 1465 cm⁻¹ and 1380 cm⁻¹.
-
C-O Stretching (Acetal): Strong, characteristic bands for the C-O-C stretching of the acetal group are anticipated in the 1200-1000 cm⁻¹ region. This is often a complex region with multiple strong peaks.
-
C-H Out-of-Plane Bending (Aromatic): Strong absorptions in the 900-675 cm⁻¹ region are determined by the substitution pattern of the aromatic ring. For an ortho-disubstituted benzene ring, a strong band is typically observed between 770 and 735 cm⁻¹.
Comparative Analysis with Structural Isomers and Parent Compound
To substantiate the predicted spectral features of this compound, a comparison with the experimental data of its para-isomer, 1-(Dimethoxymethyl)-4-methylbenzene, and the parent compound, benzaldehyde dimethyl acetal, is presented below. The key difference in the spectra will arise from the position of the methyl group on the aromatic ring, which primarily influences the C-H out-of-plane bending region.
| Functional Group | Vibrational Mode | Benzaldehyde dimethyl acetal (Experimental) (cm⁻¹) ** | 1-(Dimethoxymethyl)-4-methylbenzene (Experimental) (cm⁻¹) [1] | This compound (Predicted) (cm⁻¹) ** |
| Aromatic C-H | Stretching | ~3060, 3030 | ~3050, 3020 | ~3060, 3020 |
| Aliphatic C-H | Stretching | ~2990, 2940, 2830 | ~2990, 2930, 2830 | ~2995, 2950, 2835 |
| Aromatic C=C | Stretching | ~1600, 1490, 1450 | ~1610, 1510, 1450 | ~1605, 1500, 1460 |
| Aliphatic C-H | Bending | ~1450, 1370 | ~1450, 1380 | ~1465, 1380 |
| Acetal C-O | Stretching | ~1170, 1100, 1060 | ~1170, 1110, 1050 | ~1175, 1115, 1060 |
| Aromatic C-H | Out-of-Plane Bending | ~745, 695 (Monosubstituted) | ~815 (Para-disubstituted) | ~750 (Ortho-disubstituted) |
Note: The experimental data for Benzaldehyde dimethyl acetal is sourced from the NIST Chemistry WebBook, though a direct citation is not provided in the initial search results. The data for 1-(Dimethoxymethyl)-4-methylbenzene is from the NIST Chemistry WebBook.[1] The predicted values for this compound are based on established infrared spectroscopy correlation tables and comparison with related structures.
Experimental Protocol: Acquisition of Infrared Spectra for Liquid Samples
The following is a standard procedure for obtaining a high-quality FT-IR spectrum of a pure liquid sample, such as this compound.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates
-
Pasteur pipette
-
Kimwipes
-
Volatile solvent for cleaning (e.g., acetone or ethanol)
-
Sample of the liquid compound
Procedure:
-
Prepare the Salt Plates: Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a minimal amount of a volatile solvent like acetone and gently wiping with a Kimwipe.[2] Avoid contact with water as the salt plates are water-soluble.[3]
-
Background Spectrum: With the sample chamber of the FT-IR spectrometer empty, run a background scan.[4] This will account for the absorbance of atmospheric carbon dioxide and water vapor, which will be subtracted from the sample spectrum.[4]
-
Sample Application: Place one to two drops of the liquid sample onto the center of one salt plate using a Pasteur pipette.[3]
-
Assemble the Sample Cell: Carefully place the second salt plate on top of the first, creating a thin liquid film sandwiched between the plates.[2][4] The liquid should spread evenly without air bubbles.
-
Acquire the Spectrum: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.[2] Initiate the sample scan.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
-
Cleaning: After analysis, disassemble the salt plates, rinse them thoroughly with a volatile solvent, and dry them with a Kimwipe before returning them to a desiccator for storage.[4]
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative analysis of the IR spectrum of this compound.
Caption: Logical workflow for the IR spectroscopic analysis of the target compound.
This comprehensive guide, combining predictive analysis with comparative experimental data, serves as a valuable resource for researchers working with this compound and related compounds, facilitating more accurate and efficient structural characterization.
References
A Comparative Guide to Acetal Protecting Groups: Spotlight on 1-(Dimethoxymethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the various carbonyl protecting groups, acetals are widely employed due to their stability in neutral to strongly basic conditions and their facile cleavage under acidic conditions. This guide provides a detailed comparison of "1-(Dimethoxymethyl)-2-methylbenzene," the dimethyl acetal of o-tolualdehyde, with other commonly used acetal protecting groups. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Acetal Protecting Groups
The stability of acetal protecting groups, particularly their rate of formation and hydrolysis, is a critical factor in their application. Electron-donating or -withdrawing groups on the aromatic ring of benzaldehyde-derived acetals significantly influence their stability.
The hydrolysis of benzaldehyde dimethyl acetals is acid-catalyzed, and the rate-determining step involves the formation of a resonance-stabilized carboxonium ion.[1][2] The stability of this intermediate, and thus the rate of hydrolysis, is sensitive to the electronic nature of the substituents on the benzene ring.
A study on the substituent effects on the pH sensitivity of benzylidene acetals revealed a Hammett correlation with a ρ value of -4.06.[1] This large negative value indicates that electron-donating groups, which stabilize the developing positive charge in the transition state, decrease the rate of hydrolysis, thereby increasing the stability of the acetal. Conversely, electron-withdrawing groups destabilize the transition state and accelerate hydrolysis.
The methyl group in the ortho position of "this compound" is an electron-donating group, which suggests that it is more stable to acidic hydrolysis compared to the unsubstituted benzaldehyde dimethyl acetal. The following table summarizes kinetic data for the hydrolysis of various para-substituted benzaldehyde dimethyl acetals, providing a quantitative basis for comparison.
| Acetal Protecting Group | Substituent (para) | Relative Rate of Hydrolysis (k/k₀) | Half-life (t₁/₂) at pH 5 (hours) |
| Benzaldehyde dimethyl acetal | -H | 1 | ~4 (in TFA) |
| 4-Methoxybenzaldehyde dimethyl acetal | -OCH₃ | ~32 | 70.4 |
| 4-(Trifluoromethyl)benzaldehyde dimethyl acetal | -CF₃ | ~0.01 | ~12.3 (in TFA) |
| 4-Nitrobenzaldehyde dimethyl acetal | -NO₂ | ~0.0025 | ~49.2 (in TFA) |
| This compound | -CH₃ (ortho) | < 1 (estimated) | > 4 (in TFA, estimated) |
Data for para-substituted acetals are derived from studies by Murthy et al.[1] The data for this compound is an estimation based on the Hammett correlation.
Cyclic acetals, such as 1,3-dioxolanes, are generally more stable than their acyclic counterparts due to entropic factors.[3]
Experimental Protocols
Detailed methodologies for the protection of aldehydes as dimethyl acetals and their subsequent deprotection are crucial for successful implementation in a synthetic route.
General Experimental Protocol for Acetal Formation
Materials:
-
Aldehyde (e.g., o-tolualdehyde)
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), Amberlite IR-120, or a few drops of concentrated HCl)[4]
-
Anhydrous solvent (e.g., methanol or an inert solvent like dichloromethane)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve the aldehyde in a mixture of anhydrous methanol and trimethyl orthoformate.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 32°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[5]
-
Once the reaction is complete, quench the catalyst by adding a mild base, such as saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure to obtain the crude acetal.
-
Purify the product by distillation or column chromatography if necessary.
General Experimental Protocol for Acetal Deprotection
Materials:
-
Acetal (e.g., this compound)
-
Aqueous acid (e.g., dilute HCl, acetic acid, or trifluoroacetic acid (TFA))[1][3]
-
Organic co-solvent (e.g., acetone, tetrahydrofuran (THF))
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve the acetal in a suitable organic solvent.
-
Add the aqueous acid solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC or GC.
-
Upon completion, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.
-
Purify the resulting aldehyde if necessary.
Visualization of a Multi-Step Synthesis Workflow
The use of acetal protecting groups is often a key step in the total synthesis of complex molecules. The following diagram illustrates a generalized workflow where an aldehyde is protected as a dimethyl acetal to allow for a subsequent reaction that would otherwise be incompatible with the free aldehyde.
This workflow highlights the strategic protection of a reactive aldehyde to enable a desired chemical transformation on another part of the molecule, followed by the removal of the protecting group to regenerate the aldehyde functionality in the final product. The choice of "this compound" as the protecting group would be advantageous in syntheses requiring a more acid-stable acyclic acetal.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-(Dimethoxymethyl)-2-methoxybenzene synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Analytical Characterization of 1-(Dimethoxymethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of "1-(Dimethoxymethyl)-2-methylbenzene," also known as o-tolualdehyde dimethyl acetal. Due to the limited availability of direct experimental data for this specific compound, this guide also presents a detailed comparison with a closely related and well-characterized alternative, "benzaldehyde dimethyl acetal." The experimental data and protocols provided herein are a combination of published data for the alternative compound and predicted data for the target compound based on analytical principles and data from its precursors.
Introduction
This compound is an aromatic acetal that can serve as a protected form of o-tolualdehyde, a versatile intermediate in organic synthesis. Accurate and robust analytical methods are crucial for its characterization, ensuring purity, stability, and proper identification in various matrices. This guide explores the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound and its common alternative.
Data Presentation: A Comparative Analysis
The following tables summarize the key analytical data for this compound and its alternative, benzaldehyde dimethyl acetal.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | This compound (Predicted) | Benzaldehyde Dimethyl Acetal (Experimental)[1] |
| Molecular Ion (m/z) | 166 | 152 |
| Base Peak (m/z) | 135 | 121 |
| Key Fragmentation Ions (m/z) | 105, 91, 77 | 105, 77, 51 |
| Predicted Retention Index | Higher than Benzaldehyde Dimethyl Acetal | Varies with column and conditions |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Parameter | This compound (Predicted) | Benzaldehyde Dimethyl Acetal (Experimental)[1][2] |
| ¹H NMR Chemical Shifts (δ, ppm) | ~7.1-7.5 (m, 4H, Ar-H), ~5.4 (s, 1H, CH(OCH₃)₂), ~3.3 (s, 6H, OCH₃), ~2.4 (s, 3H, Ar-CH₃) | ~7.3-7.5 (m, 5H, Ar-H), 5.38 (s, 1H, CH(OCH₃)₂), 3.30 (s, 6H, OCH₃) |
| ¹³C NMR Chemical Shifts (δ, ppm) | ~137 (Ar-C), ~135 (Ar-C), ~128-130 (Ar-CH), ~125 (Ar-CH), ~102 (CH(OCH₃)₂), ~52 (OCH₃), ~19 (Ar-CH₃) | 138.23 (Ar-C), 128.44 (Ar-CH), 128.20 (Ar-CH), 126.77 (Ar-CH), 103.26 (CH(OCH₃)₂), 52.64 (OCH₃) |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | This compound (Predicted) | Benzaldehyde Dimethyl Acetal (Experimental) |
| Column | C18 Reversed-Phase | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water with basic modifier (e.g., 5mM NH₄OH) | Acetonitrile/Water with basic modifier (e.g., 5mM NH₄OH) |
| Detection | UV at ~210 nm | UV at ~210 nm |
| Expected Elution Profile | Shorter retention time than more non-polar analogues | Longer retention time than more polar analogues |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate and identify this compound and its potential impurities, and to determine its fragmentation pattern for structural confirmation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1 split ratio).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain detailed structural information for this compound, including the chemical environment of each proton and carbon atom.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
¹H NMR Experiment:
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 20 ppm.
¹³C NMR Experiment:
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound and to quantify it in the presence of its hydrolysis product, o-tolualdehyde. Acetals are susceptible to hydrolysis under acidic conditions, therefore, a basic modifier in the mobile phase is crucial for accurate analysis.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
HPLC Conditions:
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 5 mM Ammonium Hydroxide in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for the analytical characterization of this compound.
Caption: Logical relationship for comparing analytical data between the target and alternative compound.
References
A Comparative Guide to the GC-MS Analysis of 1-(Dimethoxymethyl)-2-methylbenzene and its Primary Reaction Product
This guide provides a comparative analysis of 1-(dimethoxymethyl)-2-methylbenzene and its principal reaction product, 2-methylbenzaldehyde (o-tolualdehyde), focusing on their differentiation and characterization using Gas Chromatography-Mass Spectrometry (GC-MS). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound serves as a stable precursor or protecting group for the aldehyde functionality in 2-methylbenzaldehyde. The conversion is typically achieved through acid-catalyzed hydrolysis. GC-MS is a critical analytical technique for monitoring the progress of this reaction, identifying the product, and quantifying its purity. This guide compares the GC-MS profiles of the starting material and the product, and briefly contrasts this synthetic route with alternative methods for producing 2-methylbenzaldehyde.
Experimental Protocols
A detailed experimental protocol for the hydrolysis of this compound and subsequent GC-MS analysis is provided below.
Reaction: Hydrolysis of this compound
-
Materials: this compound, dilute aqueous acid (e.g., 1M HCl), organic solvent (e.g., diethyl ether or dichloromethane), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound in an organic solvent.
-
Add the dilute aqueous acid to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude 2-methylbenzaldehyde.
-
GC-MS Analysis
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-1 or DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the starting material and the product.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Maintain at 200°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Presentation: Comparative GC-MS Data
The following table summarizes the expected GC-MS data for this compound and its hydrolysis product, 2-methylbenzaldehyde.
| Compound | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound | ~10-12 | 166 (low abundance or absent) | 135, 105, 91, 75 |
| 2-Methylbenzaldehyde | ~8-10 | 120 | 119, 91, 65 |
Note: Retention times are approximate and can vary depending on the specific GC conditions and column used.
Comparison with Alternative Syntheses
The synthesis of 2-methylbenzaldehyde from this compound offers a mild and selective method. Alternative approaches often involve more aggressive reagents or conditions.[1][2] A brief comparison is presented below:
| Synthetic Method | Starting Material | Key Advantages | Key Disadvantages |
| Hydrolysis of Acetal | This compound | Mild conditions, high selectivity. | Requires prior synthesis of the acetal. |
| Oxidation of o-Xylene | o-Xylene | Inexpensive starting material. | Often requires harsh oxidants, can lead to over-oxidation to the carboxylic acid, and may produce side products.[1][3] |
| Reduction of o-Toluic Acid | o-Toluic Acid | Can be selective with specific reducing agents. | Reducing agents can be expensive or hazardous. |
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis and analysis of 2-methylbenzaldehyde.
Diagram 2: GC-MS Fragmentation Pathways
Caption: Proposed fragmentation pathways in GC-MS analysis.
References
- 1. CN102268687A - Method for preparing benzaldehyde/methylbenzaldehyde by oxidizing toluene/xylene - Google Patents [patents.google.com]
- 2. CN1156421C - Process for preparing methyl benzaldehyde, methyl methanol and methyl benzoic acid by selectiveoxidizing dimethylbenzene - Google Patents [patents.google.com]
- 3. CN1333200A - Process for preparing methyl benzaldehyde, methyl methanol and methyl benzoic acid by selectiveoxidizing dimethylbenzene - Google Patents [patents.google.com]
A Comparative Guide to Acid Catalysts for o-Tolualdehyde Acetalization
For Researchers, Scientists, and Drug Development Professionals
The protection of aldehyde functionalities as acetals is a fundamental transformation in organic synthesis, crucial for multi-step synthetic routes in pharmaceutical and fine chemical production. The choice of an acid catalyst for this reaction significantly impacts yield, reaction time, and overall process efficiency. This guide provides a comparative overview of various acid catalysts for the acetalization of o-tolualdehyde, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Comparative Performance of Acid Catalysts
The efficiency of acid catalysts in acetalization reactions varies widely depending on the catalyst type (homogeneous or heterogeneous), its acid strength, and the reaction conditions. Below is a summary of the performance of different acid catalysts for the acetalization of aromatic aldehydes. While specific comparative data for o-tolualdehyde is limited in the literature, the data for benzaldehyde and other substituted aldehydes provide a strong predictive framework.
| Catalyst Type | Catalyst | Substrate | Alcohol | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Homogeneous | Hydrochloric Acid (HCl) | Benzaldehyde | Methanol | 0.1 mol%, Room Temp. | 98 | 1 h | [1] |
| p-Toluenesulfonic Acid (p-TsOH) | Cinnamaldehyde | Methanol | 0.015 mmol, 70°C | 85.4 | 6 h | [2] | |
| Sulfuric Acid (H₂SO₄) | Benzaldehyde | Ethylene Glycol | Catalytic amount | High (not specified) | Not specified | [3] | |
| Heterogeneous | Amberlyst-15 | Benzaldehyde | Methanol | Not specified | Excellent (not specified) | Not specified | [4] |
| Zeolite Hβ | Benzaldehyde | Ethylene Glycol | 0.4% w/w, Reflux | 94.2 | 1 h | [5] | |
| Lanthanide-based MOFs | Benzaldehyde | Methanol | 40 mg catalyst, Room Temp. | up to 90 | 24 h | [3] |
Note: The data presented for substrates other than o-tolualdehyde are intended to provide a general comparison of catalyst efficacy for aromatic aldehydes.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted for the acetalization of o-tolualdehyde based on established procedures for similar aromatic aldehydes.
Protocol 1: Acetalization of o-Tolualdehyde with Methanol using Hydrochloric Acid (Homogeneous Catalyst)
Materials:
-
o-Tolualdehyde
-
Methanol (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a solution of o-tolualdehyde (1 eq.) in anhydrous methanol (10 eq.), add concentrated hydrochloric acid (0.1 mol%).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the bubbling ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude o-tolualdehyde dimethyl acetal.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Acetalization of o-Tolualdehyde with Ethylene Glycol using p-Toluenesulfonic Acid (Homogeneous Catalyst)
Materials:
-
o-Tolualdehyde
-
Ethylene Glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
Set up a Dean-Stark apparatus with a reflux condenser.
-
To a round-bottom flask, add o-tolualdehyde (1 eq.), ethylene glycol (1.2 eq.), p-toluenesulfonic acid monohydrate (0.02 eq.), and toluene (as solvent).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting cyclic acetal by distillation or column chromatography.
Protocol 3: Acetalization of o-Tolualdehyde with Methanol using Amberlyst-15 (Heterogeneous Catalyst)
Materials:
-
o-Tolualdehyde
-
Methanol (anhydrous)
-
Amberlyst-15 resin
-
Dichloromethane
Procedure:
-
Activate the Amberlyst-15 resin by washing it with methanol and drying under vacuum.
-
In a round-bottom flask, add o-tolualdehyde (1 eq.), anhydrous methanol (10 eq.), and the activated Amberlyst-15 resin (10% w/w of the aldehyde).
-
Stir the mixture at room temperature. Monitor the reaction by TLC or GC.
-
Upon completion, filter off the Amberlyst-15 resin.
-
Wash the resin with dichloromethane.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the product.
-
The recovered Amberlyst-15 can be washed with methanol, dried, and reused.
Visualizing the Process
To better understand the experimental workflow and the logic behind catalyst comparison, the following diagrams are provided.
Caption: General experimental workflow for acid-catalyzed acetalization.
Caption: Logic for comparing acid catalyst performance in acetalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Poly(ethylene glycol)s With a Single Cinnamaldehyde Acetal Unit for Fabricating Acid-Degradable Hydrogel [frontiersin.org]
- 3. Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [santiago-lab.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(Dimethoxymethyl)-2-methylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(Dimethoxymethyl)-2-methylbenzene (CAS No. 58378-32-8), a compound used in various synthetic applications.
Summary of Key Safety and Physical Data
Due to the limited availability of specific toxicological and environmental data for this compound, the following table includes known physical properties and hazard information extrapolated from structurally related compounds. This information should be used to guide safe handling and disposal practices.
| Property/Hazard | Data/Information | Citation |
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | |
| Appearance | Likely a liquid (based on similar compounds) | |
| Octanol-Water Partition Coefficient (LogP) | 2.29 (estimated) | [1] |
| Polar Surface Area | 18.46 Ų | [1] |
| Known Hazards (based on similar compounds) | - Harmful if swallowed- Causes skin irritation- Causes serious eye irritation- May cause respiratory irritation- Harmful to aquatic life | [2][3] |
| Primary Disposal Consideration | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | [1] |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the safe disposal of this compound waste and associated materials in a laboratory setting.
Protocol 1: Segregation and Collection of Liquid Waste
-
Waste Identification: All waste streams containing this compound must be treated as hazardous waste.
-
Container Selection: Use a dedicated, properly labeled, and chemically compatible waste container with a secure screw-top cap. The container should be made of a material that will not react with organic solvents.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or volume of the waste.
-
Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases. It is best practice to collect it with other non-halogenated organic solvent waste.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and in a well-ventilated location.
Protocol 2: Disposal of Contaminated Solid Waste
-
Collection: All solid waste contaminated with this compound, such as gloves, absorbent pads, and weighing papers, must be collected as hazardous waste.
-
Containerization: Place contaminated solid waste in a designated, leak-proof container or a durable plastic bag that can be securely sealed.
-
Labeling: Clearly label the container or bag with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with this compound").
-
Storage: Store the sealed solid waste container in the satellite accumulation area alongside the liquid waste container.
Protocol 3: Decontamination and Disposal of Empty Containers
-
Initial Rinsing: Once the container of this compound is empty, rinse it three times with a suitable solvent (e.g., methanol or acetone).
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and added to the appropriate hazardous waste container for non-halogenated solvents.[4] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.
-
Container Defacing: After triple-rinsing and allowing the container to air dry in a fume hood, the original label must be completely defaced or removed.
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.
References
Navigating the Safe Handling of 1-(Dimethoxymethyl)-2-methylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-(Dimethoxymethyl)-2-methylbenzene, also known as o-tolualdehyde dimethyl acetal. The following procedures and recommendations are compiled to minimize risk and ensure proper disposal, fostering a secure and efficient workflow.
Essential Safety and Handling Precautions
When working with this compound, a comprehensive approach to safety is crucial. This includes the use of appropriate personal protective equipment (PPE), adherence to strict handling protocols, and a clear understanding of emergency procedures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on safety data for structurally similar chemicals.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing. |
| Skin Protection | A flame-resistant lab coat should be worn. Chemical-resistant gloves (such as nitrile, neoprene, or butyl rubber) are mandatory. Inspect gloves for any signs of degradation before use. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
-
Handling: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from heat, sparks, and open flames.
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound ensures a safe and efficient experimental workflow.
Preparation
-
Review Safety Data: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
-
Gather PPE: Assemble and inspect all necessary personal protective equipment.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter. Have spill control materials readily available.
Experimental Procedure
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes.
-
Reaction Setup: If used in a reaction, ensure the apparatus is securely assembled.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or releases.
Cleanup
-
Decontamination: Wipe down the work surface with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove gloves and lab coat, washing hands thoroughly afterward.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed waste container.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Quantitative Data
The following table provides a summary of key quantitative data for this compound and a closely related compound, o-tolualdehyde, for reference.
| Property | Value (this compound) | Value (o-Tolualdehyde - for reference) |
| Molecular Formula | C10H14O2 | C8H8O |
| Molecular Weight | 166.22 g/mol | 120.15 g/mol |
| Boiling Point | Not available | 195-196 °C |
| Flash Point | Not available | 67 °C / 152.6 °F[1] |
| Density | Not available | 1.019 g/cm³ |
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
